(3R)-(-)-3-Aminopyrrolidine Dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3R)-pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPNCMOUEXEGBL-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542330 | |
| Record name | (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-81-4 | |
| Record name | (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(-)-3-Aminopyrrolidine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(-)-3-Aminopyrrolidine Dihydrochloride is a chiral heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the development of targeted therapeutics, including its influence on key cellular signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is the dihydrochloride salt of the (R)-enantiomer of 3-aminopyrrolidine. The presence of two hydrochloride moieties enhances its stability and water solubility. Below is a summary of its key chemical and physical properties, along with those of its enantiomer and the racemic mixture for comparison.
| Property | This compound | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | 3-Aminopyrrolidine Dihydrochloride (Racemate) |
| CAS Number | 116183-81-4 | 116183-83-6 | 103831-11-4 |
| Molecular Formula | C₄H₁₀N₂ · 2HCl | C₄H₁₀N₂ · 2HCl | C₄H₁₀N₂ · 2HCl |
| Molecular Weight | 159.06 g/mol | 159.06 g/mol | 159.06 g/mol |
| Appearance | White to off-white crystalline powder | White to light yellow powder/crystal | Off-white to cream colored crystalline powder |
| Melting Point | >300 °C (lit.) | 283 °C | >300 °C (lit.) |
| Specific Rotation [α] | Not available (for dihydrochloride salt) | +0.9 to +1.3° (c=10, H₂O) | Not applicable |
| pKa (of free amine) | ~9.94 (Predicted) | ~9.94 (Predicted) | ~9.94 (Predicted) |
| Solubility | Soluble in water. Hygroscopic. | Soluble in water. Hygroscopic. | Soluble in water. Hygroscopic. |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as D₂O, the proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The protons on the carbon bearing the amino group (C3) and the adjacent methylene protons (C2 and C4) would likely appear as distinct signals. The protons on the nitrogen atoms will exchange with the deuterium in D₂O and may not be visible.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be expected to display signals for the three unique carbon atoms of the pyrrolidine ring. The chemical shifts would be influenced by the presence of the amino and ammonium groups.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 2400-3000 cm⁻¹, typical for the N-H stretching vibrations of the ammonium groups. C-H stretching vibrations of the methylene groups would appear around 2850-2960 cm⁻¹. N-H bending vibrations would be expected in the 1500-1600 cm⁻¹ region.
Experimental Protocols
The enantioselective synthesis of (3R)-(-)-3-aminopyrrolidine derivatives often starts from chiral precursors. A common strategy involves the use of protected forms of 3-hydroxypyrrolidine, followed by conversion of the hydroxyl group to an amino group with inversion of stereochemistry. Below is a representative experimental protocol adapted from patent literature for the synthesis of a key intermediate, tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate, which can be subsequently deprotected to yield (3R)-(-)-3-aminopyrrolidine.
Experimental Workflow: Synthesis of (3R)-(-)-3-Aminopyrrolidine Precursor
An In-depth Technical Guide to (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
Abstract: This document provides a comprehensive technical overview of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a pivotal chiral building block in modern drug discovery and development. It details the molecule's structure, physicochemical and spectroscopic properties, and established synthesis protocols. Furthermore, this guide explores its significant applications as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including novel antibiotics and chemokine receptor antagonists. Experimental workflows and relevant biological pathways are illustrated to provide a thorough resource for researchers, chemists, and professionals in the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
This compound is the dihydrochloride salt of the (R)-enantiomer of 3-Aminopyrrolidine. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds. The specific stereochemistry at the C-3 position is crucial for the targeted pharmacological activity in many of its derivatives. As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, making it convenient for handling and use in various synthetic applications.[1]
Molecular Diagram
The fundamental structure consists of a pyrrolidine ring with an amino group at the third carbon, with the R-configuration. The dihydrochloride form indicates that both the secondary amine within the ring and the primary exocyclic amine are protonated.
Caption: 2D representation of (3R)-3-Aminopyrrolidine Dihydrochloride structure.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below. Data for the more general, racemic 3-Aminopyrrolidine Dihydrochloride is also included for comparison where specific enantiomer data is not available.
| Property | Value | Reference |
| IUPAC Name | (3R)-pyrrolidin-3-amine;dihydrochloride | |
| CAS Number | 116183-81-4 | [2] |
| Molecular Formula | C₄H₁₀N₂ · 2HCl (or C₄H₁₂Cl₂N₂) | [3][4][5][6] |
| Molecular Weight | 159.06 g/mol | [3][4][5][6] |
| Appearance | White to off-white or cream-colored crystalline powder | [1][7] |
| Melting Point | >300 °C (lit.) | [4][6][7][8] |
| Solubility | Appreciable solubility in polar solvents like water and ethanol. | [1] |
| Chirality | (R) | [2] |
| InChI Key | NJPNCMOUEXEGBL-UHFFFAOYSA-N (for racemic) | [3][4][6] |
| Canonical SMILES | C1C(N)CNC1.Cl.Cl | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
| Data Type | Description |
| ¹H NMR | Proton NMR spectra are available for the racemic compound, which can be used as a reference for structural confirmation. Specific spectra can be found in chemical databases.[9] |
| ¹³C NMR | Carbon NMR provides information on the carbon skeleton of the molecule. |
| Mass Spec | Mass spectrometry data for the parent compound, 3-Aminopyrrolidine, shows a top peak at m/z 43.[10] |
| IR | Infrared spectroscopy can confirm the presence of key functional groups such as N-H and C-H bonds. |
Experimental Protocols: Synthesis
The synthesis of enantiomerically pure this compound is a key process for its application in chiral drug manufacturing. One notable method involves a multi-step synthesis starting from trans-4-hydroxyl-L-proline, which leverages a chiral pool approach to establish the desired stereocenter.
Synthesis from trans-4-hydroxyl-L-proline
This synthetic route involves decarboxylation, protection of the amine, sulfonation of the hydroxyl group, nucleophilic substitution with azide (which inverts the stereocenter), and subsequent reduction and deprotection.[11]
Detailed Steps: [11]
-
Decarboxylation: trans-4-hydroxyl-L-proline is heated (140-160°C) in a suitable solvent to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.
-
N-Boc Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane.
-
Hydroxyl Sulfonylation: The hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.
-
Azidation (Sₙ2 Reaction): The sulfonated intermediate is reacted with an azide source, such as sodium azide. This bimolecular nucleophilic substitution (Sₙ2) reaction proceeds with an inversion of configuration at the carbon center, converting the (R)-hydroxyl precursor to an (S)-azido derivative.
-
Reduction and Deprotection: The azide group is reduced to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or through catalytic hydrogenation. Finally, the N-Boc protecting group is removed under acidic conditions, typically using concentrated hydrochloric acid, which also forms the final dihydrochloride salt.
Synthesis Workflow Diagram
Caption: Synthesis workflow for (S)-3-Aminopyrrolidine Dihydrochloride.
Note: The referenced patent describes the synthesis of the (S)-enantiomer. The synthesis of the (R)-enantiomer would start from D-proline derivatives or use a different synthetic strategy.
Applications in Drug Development
(3R)-(-)-3-Aminopyrrolidine and its derivatives are crucial intermediates for synthesizing chiral drugs. Their rigid structure and stereochemistry are often key to achieving high-potency and selective binding to biological targets.[12]
| Therapeutic Area / Drug Class | Example(s) / Target | Role of the Pyrrolidine Moiety |
| Quinolone Antibiotics | Tosufloxacin, Clinafloxacin | The aminopyrrolidine moiety is often incorporated at the C-7 position of the quinolone core, influencing antibacterial spectrum and potency.[7][12][13] |
| DPP-4 Inhibitors | Alogliptin | Used in the synthesis of Alogliptin, a drug for type 2 diabetes. The aminopiperidine analogue is a key component.[14] |
| CCR2 Antagonists | Investigational compounds for inflammatory diseases | The aminopyrrolidine scaffold serves as a core structure for building potent antagonists of the CC chemokine receptor 2 (CCR2).[15] |
| Chemical Synthesis | Preparation of palladium and platinum complexes | Used as a ligand in the preparation of metal complexes studied for potential antiproliferative activity.[7] |
Biological Relevance & Signaling Pathways
The use of (3R)-(-)-3-Aminopyrrolidine derivatives as C-C chemokine receptor 2 (CCR2) antagonists highlights its importance in modulating inflammatory responses.[15] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in recruiting monocytes to sites of inflammation. This pathway is implicated in various diseases, including atherosclerosis, multiple sclerosis, and diabetic nephropathy. Antagonists block this interaction, representing a promising therapeutic strategy.
CCR2 Signaling Pathway and Point of Inhibition
Caption: CCR2 signaling pathway and the inhibitory action of antagonists.
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
| Hazard Information | Details |
| GHS Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 (Avoid breathing dust, wash hands, wear protective gear, specific first aid measures).[4][6] |
| Personal Protective | Recommended PPE includes gloves, eye shields, and a dust mask (e.g., N95).[4][6] |
| Storage | Store under an inert atmosphere at room temperature.[1][7] The compound is noted to be hygroscopic.[1][7] |
Conclusion
This compound stands out as a high-value chiral intermediate in the pharmaceutical industry. Its stereodefined structure is integral to the development of potent and selective drugs, particularly in the areas of infectious and inflammatory diseases. A deep understanding of its properties, synthesis, and biological applications is essential for chemists and researchers aiming to leverage this versatile building block for the creation of next-generation therapeutics. The continued exploration of new synthetic routes and applications will further solidify its role in medicinal chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 116183-81-4 [chemicalbook.com]
- 3. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]
- 5. SDS of (3S)-(+)-3-Aminopyrrolidine dihydrochloride, Safety Data Sheets, CAS 116183-83-6 - chemBlink [ww.chemblink.com]
- 6. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. 3-Aminopyrrolidine dihydrochloride(103831-11-4) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]
- 15. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of the final drug molecule. This guide provides a detailed overview of the primary synthetic pathways to this valuable intermediate, focusing on methodologies that ensure high enantiomeric purity. The information presented is collated from various scientific sources, offering a comprehensive resource for researchers in organic synthesis and drug development.
Core Synthesis Pathways
Two principal and well-documented chiral starting materials for the synthesis of this compound are L-aspartic acid and trans-4-hydroxy-L-proline. Both routes leverage the inherent chirality of these natural amino acids to establish the desired stereocenter at the C3 position of the pyrrolidine ring.
Pathway 1: Synthesis from L-Aspartic Acid
This pathway transforms L-aspartic acid into the target molecule through a series of key steps including anhydride formation, cyclization, and reduction. A notable variation of this route employs a chemo-enzymatic method starting from N-protected D-asparagine esters, which yields the desired (R)-enantiomer after cyclization, deprotection, and reduction.
Experimental Protocol: Synthesis from Diethyl L-Aspartate
A specific method reported involves the following sequence:
-
Mesylation: Diethyl L-aspartate is treated with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. The reaction is stirred for 2 hours at 20-40°C. After completion, the mixture is cooled, and water is added. The organic phase is washed with 2M hydrochloric acid and 10% sodium hydrogen carbonate solution, then concentrated under reduced pressure.
-
Reduction: The resulting ethyl methanesulfonylaminosuccinate is dissolved in absolute ethanol, and sodium borohydride is slowly added. The mixture is stirred for 2 hours at 15-30°C. Following the reaction, water is added dropwise, the mixture is filtered, and the filtrate is concentrated to yield 2-methanesulfonylamino-1,4-butanediol.
-
Further Transformation: The diol is then subjected to further reactions (details not fully available in the provided sources) to yield 3-aminopyrrolidine, which is then converted to its dihydrochloride salt.
Quantitative Data Summary: L-Aspartic Acid Pathway
| Step | Product | Yield | Purity | Enantiomeric Excess (ee) |
| 1. Mesylation | Ethyl methanesulfonylaminosuccinate | 94.2% | 96.6% | Not Reported |
| 2. Reduction | 2-Methanesulfonylamino-1,4-butanediol | 97.7% | 97.8% | Not Reported |
Note: Data for the final steps to this compound were not available in the provided search results.
Logical Workflow: L-Aspartic Acid Pathway
Caption: Synthesis pathway of this compound from L-Aspartic Acid.
Pathway 2: Synthesis from trans-4-hydroxy-L-proline
This elegant pathway takes advantage of a stereospecific SN2 reaction to invert the configuration at the C4 position of the proline ring, which becomes the C3 position of the target molecule. This route is often favored for its high stereochemical control.
Experimental Protocol: Synthesis from trans-4-hydroxy-L-proline
-
Decarboxylation: trans-4-hydroxy-L-proline is decarboxylated in a suitable solvent such as methanol, ethanol, or cyclohexanol, in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride.
-
N-Boc Protection and Sulfonylation: The resulting (R)-3-hydroxypyrrolidine hydrochloride is N-protected using di-tert-butyl dicarbonate ((Boc)2O) and the hydroxyl group is subsequently sulfonylated (e.g., with methanesulfonyl chloride) in a solvent like dichloromethane. An organic base such as triethylamine is used as an acid scavenger. The reaction is typically carried out at a temperature between -10°C and 20°C.
-
Azide Substitution (SN2 Inversion): The sulfonylated intermediate undergoes a bimolecular nucleophilic substitution (SN2) reaction with an azide reagent (e.g., sodium azide). This step proceeds with inversion of configuration, yielding (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.
-
Reduction and Deprotection: The azide group is reduced to an amino group using a reducing agent like triphenylphosphine. Subsequently, the N-Boc protecting group is removed with concentrated hydrochloric acid to afford the final product, (S)-3-aminopyrrolidine dihydrochloride, which is the enantiomer of the target compound. To obtain the (3R) enantiomer, one would start with the corresponding enantiomer of hydroxyproline. A patent also describes a process where benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate is reacted with ammonia at high temperature and pressure.[1]
Quantitative Data Summary: trans-4-hydroxy-L-proline Pathway
| Step | Product | Yield | Purity | Enantiomeric Excess (ee) |
| 1. Decarboxylation | (R)-3-Hydroxypyrrolidine hydrochloride | High | Not Reported | Not Reported |
| 2. Protection & Sulfonylation | N-Boc-(R)-3-sulfonyloxypyrrolidine | Good | Not Reported | Not Reported |
| 3. Azide Substitution | (S)-1-Boc-3-azidopyrrolidine | Good | Not Reported | >99% (inferred from final product) |
| 4. Reduction & Deprotection | (S)-3-Aminopyrrolidine Dihydrochloride | High | High | >99% |
| Alternative Amination | Benzyl (R)-3-amino-pyrrolidine-1-carboxylate | Not specified | Pale yellow oil | 97% |
Logical Workflow: trans-4-hydroxy-L-proline Pathway
Caption: Synthesis pathway of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline.
Conclusion
The synthesis of enantiomerically pure this compound is achievable through well-established synthetic routes starting from readily available chiral precursors. The choice between the L-aspartic acid and trans-4-hydroxy-L-proline pathways may depend on factors such as reagent availability, cost, and the desired scale of the synthesis. The trans-4-hydroxy-L-proline route, with its key SN2 inversion step, generally offers excellent stereocontrol, which is often a critical consideration in pharmaceutical synthesis. This guide provides the foundational knowledge for researchers to select and optimize a suitable synthesis strategy for their specific needs.
References
Technical Guide: The Role of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride as a Core Scaffold in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: (3R)-(-)-3-Aminopyrrolidine dihydrochloride is not an active pharmaceutical ingredient with an intrinsic mechanism of action. Instead, it is a crucial chiral building block and a foundational scaffold for a significant class of therapeutic agents: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2] These drugs, known as "gliptins," are orally administered medications for the management of type 2 diabetes mellitus.[3][4] This guide elucidates the mechanism of action of DPP-4 inhibitors, highlighting the structural and functional importance of the (3R)-3-aminopyrrolidine moiety in their therapeutic effect.
The Incretin Pathway and the Role of DPP-4
The human body regulates glucose homeostasis through a complex interplay of hormones. Key among these are the incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are released from the gut in response to food intake and exert several beneficial effects:
-
They stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[5][7]
-
They suppress the pancreatic alpha-cells from releasing glucagon, which in turn reduces hepatic glucose production.[3][7]
The physiological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[6][8] DPP-4 is a serine protease that cleaves the N-terminal dipeptides from these hormones, rendering them inactive.[9][10] In patients with type 2 diabetes, the incretin effect is often impaired.[5]
Mechanism of Action: DPP-4 Inhibition
DPP-4 inhibitors are a class of oral hypoglycemics that function by blocking the DPP-4 enzyme.[11] By competitively and reversibly binding to the DPP-4 active site, these inhibitors prevent the degradation of incretin hormones.[7] This action increases the circulating levels of active GLP-1 and GIP by two- to three-fold, thereby enhancing their natural glucose-lowering effects.[7][8]
The key therapeutic outcomes of DPP-4 inhibition include:
-
Enhanced Glucose-Dependent Insulin Secretion: Higher levels of active incretins lead to more robust insulin release when blood glucose is elevated.[4]
-
Suppressed Glucagon Secretion: The reduction in glucagon helps to lower both fasting and post-meal glucose concentrations.[7]
-
Low Risk of Hypoglycemia: Because the incretin effect is glucose-dependent, the risk of hypoglycemia is minimal when DPP-4 inhibitors are used as monotherapy.[7][11]
Signaling Pathway Diagram
The following diagram illustrates the incretin signaling pathway and the point of intervention for DPP-4 inhibitors.
The (3R)-3-Aminopyrrolidine Scaffold: A Key to Potency
The (3R)-3-aminopyrrolidine structure is a privileged scaffold in the design of DPP-4 inhibitors. Its stereochemistry and the primary amine group are critical for high-affinity binding to the DPP-4 enzyme's active site. This moiety often serves to mimic the N-terminal portion of the natural substrates (GLP-1/GIP), anchoring the inhibitor within the catalytic pocket. The development of various gliptins has involved modifying other parts of the molecule to enhance selectivity and improve pharmacokinetic properties, while retaining this core aminopyrrolidine structure.[1][12]
Quantitative Data: Inhibitory Potency
The efficacy of DPP-4 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. Lower IC50 values indicate higher potency. The table below presents representative IC50 values for DPP-4 inhibitors, many of which utilize an aminopyrrolidine or structurally related scaffold.
| Compound Class / Example | Target | IC50 Value (nM) | Reference |
| β-amino amides (Triazolopiperazine) | DPP-4 | 2 | [12] |
| Aminocoumarin Derivative | DPP-4 | 3160 (3.16 µM) | [12] |
| Pyrazolo[3,4-d]pyrimidinone | DPP-4 | 1060 (1.06 µM) | [12] |
| 1,2,3-triazole-5-carboximidamide | DPP-4 | 6570 (6.57 µM) | [12] |
| (3S,4S)-4-aminopyrrolidine-3-ol | BACE1 | 50 (0.05 µM) | [13] |
Note: Data is compiled from various sources to illustrate the range of potencies achieved with different chemical scaffolds targeting proteases. The BACE1 inhibitor is included to show the versatility of the aminopyrrolidine scaffold in targeting other enzymes.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
Determining the IC50 of a potential DPP-4 inhibitor is a standard preclinical experiment. A common method is a fluorometric assay that measures the enzymatic activity of DPP-4.
Objective: To determine the concentration of a test compound (inhibitor) required to inhibit 50% of the activity of recombinant human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)[14]
-
Assay Buffer: Tris-HCl (pH 8.0)[14]
-
Test compounds (e.g., derivatives of 3-aminopyrrolidine) dissolved in DMSO
-
Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of DPP-4 enzyme in assay buffer.
-
Prepare a working solution of the H-Gly-Pro-AMC substrate in assay buffer.[14]
-
Prepare a serial dilution of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by dilution in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Activity Wells (Control): Add assay buffer, diluted DPP-4 enzyme, and solvent (without inhibitor).
-
Background Wells: Add assay buffer and solvent only (no enzyme).
-
Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the serially diluted test compounds.
-
Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the serially diluted positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorometric reader. Measure the fluorescence intensity every 30-60 seconds for 20-30 minutes at 37°C.[14] The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data by setting the average rate of the "100% Activity Wells" to 100% and the background rate to 0%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the DPP-4 inhibitor screening assay.
Conclusion
This compound is a paramount example of a chiral building block that has enabled the successful development of a major class of therapeutic drugs. While it does not possess a mechanism of action in isolation, its incorporation as a core scaffold in DPP-4 inhibitors is fundamental to their ability to bind and inhibit the DPP-4 enzyme. The resulting enhancement of the incretin pathway provides a powerful and well-tolerated mechanism for improving glycemic control in patients with type 2 diabetes. Understanding the interplay between this key structural motif and its biological target continues to guide the design of next-generation enzyme inhibitors.
References
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. medpagetoday.com [medpagetoday.com]
- 11. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
An In-depth Technical Guide to the Solubility of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and factors influencing the solubility of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to this compound
This compound is a chiral building block widely utilized in the synthesis of various pharmaceutical compounds, particularly as an intermediate in the creation of enzyme inhibitors and agents targeting the central nervous system.[1] Its physicochemical properties, especially solubility, are critical parameters that influence its handling, reaction kinetics, and formulation in drug discovery and development processes.[2] The presence of two hydrochloride groups significantly enhances its polarity, which in turn dictates its solubility in various solvents.[1]
Solubility Data
Quantitative public domain data on the solubility of this compound is sparse. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility profile. The compound is consistently reported to be soluble in polar solvents, particularly water.
Table 1: Qualitative Solubility of this compound
| Solvent | Reported Solubility | Remarks |
| Water | Soluble, "almost transparency", "very faint turbidity" | The dihydrochloride salt structure contributes to high aqueous solubility.[1][3][4][5] |
| Ethanol | Appreciable solubility | As a polar protic solvent, ethanol is expected to dissolve this polar salt.[1] |
| Dichloromethane | Partially soluble | A less polar organic solvent, showing limited solvating power for the ionic compound.[6] |
| Methanol | Partially soluble | Similar to ethanol, but with some sources indicating only partial solubility.[6] |
| Isopropyl Alcohol | Partially soluble | Another polar protic solvent with reported partial solubility.[6] |
| Diethyl Ether | Insoluble (inferred) | Non-polar solvents are generally poor solvents for highly polar salts. |
| Dimethyl Sulfoxide (DMSO) | Soluble (inferred) | A highly polar aprotic solvent, commonly used for initial solubilization of drug candidates.[7][8] |
It is important to note that terms like "partially soluble" and "very faint turbidity" are qualitative and can vary between different sources and batches of the compound. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization.[2] Several standardized methods are employed in the pharmaceutical industry to obtain both kinetic and thermodynamic solubility data.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][9]
Protocol: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9]
-
Purity Check: The purity of the starting material and the solid after the experiment should be confirmed to ensure no degradation or polymorphism has occurred.
Kinetic solubility assays are often used in the early stages of drug discovery for rapid screening of a large number of compounds.[2][8] These methods measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.[8]
Protocol: Nephelometric Assay
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in a microtiter plate.
-
Aqueous Dilution: An aqueous buffer is added to the DMSO solutions, and the plate is shaken.
-
Precipitation Measurement: The formation of precipitate is detected by measuring the scattering of a light beam (nephelometry) passing through each well.[2][10] The kinetic solubility is the concentration at which significant light scattering is first observed.
Factors Influencing Solubility
The solubility of this compound is governed by several intrinsic and extrinsic factors.
-
Compound Structure: The presence of the pyrrolidine ring, the amino group, and particularly the two hydrochloride moieties, makes the molecule highly polar and capable of forming strong interactions with polar solvents.[1]
-
Solvent Properties: Polar protic solvents like water and ethanol are effective at solvating the ions through hydrogen bonding and dipole-dipole interactions.
-
pH of the Solution: For a salt of a weak base and a strong acid, the pH of the aqueous solution will be acidic. The solubility is expected to be high across a wide pH range, but may decrease in highly basic conditions where the free amine could be generated, which is less polar than the salt form.
-
Temperature: Solubility is generally temperature-dependent, though specific data for this compound is not available. For most solids, solubility increases with temperature.
-
Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being tested.
Visualizing Experimental and Conceptual Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Key Factors Influencing Compound Solubility.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. Solubility Test | AxisPharm [axispharm.com]
- 3. lookchem.com [lookchem.com]
- 4. fi.hsp-pharma.com [fi.hsp-pharma.com]
- 5. 116183-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. rheolution.com [rheolution.com]
Spectroscopic Data and Analysis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a key chiral building block in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of this compound.
Mass Spectrometry
Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, confirming the compound's identity.
Data Presentation:
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 159.06 g/mol | [2] |
| Exact Mass | 158.0377538 Da | [1] |
| Mass Spectrum Data (m/z and Relative Intensity) | See Table 1.1 below |
Table 1.1: Mass Spectrum Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 87 | ~5 | [M+H]⁺ (free base) |
| 86 | ~10 | [M]⁺ (free base) |
| 70 | ~20 | [M-NH₂]⁺ |
| 57 | ~40 | [C₃H₅N]⁺ |
| 44 | 100 | [C₂H₆N]⁺ |
| 43 | ~95 | [C₂H₅N]⁺ |
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or water.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used for the analysis of such polar, salt-like compounds.
-
Data Acquisition: The sample solution is introduced into the ESI source. The instrument is operated in positive ion mode. The mass-to-charge ratio (m/z) of the resulting ions is measured. Data is typically acquired over a mass range of m/z 50-200.
-
Data Interpretation: The peak with the highest m/z value corresponding to the molecular ion of the free base ([M+H]⁺ or [M]⁺) is identified. The fragmentation pattern is then analyzed to elucidate the structure of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) can be observed in fragments containing chloride.
Plausible Fragmentation Pathway:
The fragmentation of the 3-aminopyrrolidine free base (formed in the ion source) likely proceeds through the initial loss of the amino group, followed by the cleavage of the pyrrolidine ring, leading to the observed smaller fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, the following tables present predicted chemical shifts based on known values for similar aminopyrrolidine structures and general principles of NMR spectroscopy.
Data Presentation:
Table 2.1: Predicted ¹H NMR Spectroscopic Data (D₂O, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.8 - 4.0 | m | - |
| H-2, H-5 (α to NH₂⁺) | 3.4 - 3.7 | m | - |
| H-2, H-5 (β to NH₂⁺) | 3.2 - 3.5 | m | - |
| H-4 | 2.2 - 2.5 | m | - |
| H-4' | 2.0 - 2.3 | m | - |
| -NH₃⁺ | 8.5 - 9.5 | br s | - |
| -NH₂⁺- | 10.0 - 11.0 | br s | - |
Table 2.2: Predicted ¹³C NMR Spectroscopic Data (D₂O, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 48 - 52 |
| C-2, C-5 | 45 - 50 |
| C-4 | 30 - 35 |
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent residual peak, is used for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are recorded. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Interpretation: The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the proton signals are analyzed to assign them to the respective hydrogen atoms in the molecule. The chemical shifts of the carbon signals are used to identify the different carbon environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The following table presents the expected IR absorption bands for this compound.
Data Presentation:
Table 3.1: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (from -NH₃⁺ and -NH₂⁺-) |
| 3000 - 2800 | Medium | C-H stretching (aliphatic) |
| ~2700 - 2400 | Medium, Broad | N-H stretching (ammonium salt) |
| 1600 - 1500 | Medium | N-H bending (asymmetric and symmetric) |
| 1470 - 1430 | Medium | C-H bending (scissoring) |
| Below 1000 | Medium-Weak | C-N stretching, and other fingerprint region vibrations |
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull Method: A small amount of the solid sample is ground to a fine paste with a drop of Nujol (mineral oil). This paste is then spread between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the KBr pellet or salt plates with Nujol is recorded first. Then, the sample spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Data Interpretation: The absorption bands in the IR spectrum are assigned to specific functional groups and vibrational modes based on their characteristic frequencies, intensities, and shapes.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
Methodological & Application
Synthesis of Novel Bioactive Compounds Utilizing (3R)-(-)-3-Aminopyrrolidine Dihydrochloride: Applications in Drug Discovery
(3R)-(-)-3-Aminopyrrolidine dihydrochloride and its enantiomer have emerged as versatile chiral building blocks in medicinal chemistry, enabling the synthesis of a diverse range of novel compounds with significant therapeutic potential. This potent scaffold is particularly prominent in the development of innovative Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes and in the creation of targeted kinase inhibitors for oncology. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of molecules, aimed at researchers, scientists, and professionals in the field of drug development.
Application Note 1: Synthesis of Novel Tricyclic DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a well-validated target for the treatment of type 2 diabetes. Inhibitors of this enzyme help to increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The unique stereochemistry of (3R)-(-)-3-aminopyrrolidine is crucial for achieving high potency and selectivity for the DPP-4 active site.
This section details the synthesis of a novel tricyclic DPP-4 inhibitor, building upon a scaffold that incorporates the (3R)-(-)-3-aminopyrrolidine moiety. The synthetic strategy involves the coupling of a key tricyclic intermediate with a side chain derived from (3R)-(-)-3-aminopyrrolidine.
Quantitative Data Summary
The following table summarizes the inhibitory activity of synthesized compounds against DPP-4, with sitagliptin, a well-known DPP-4 inhibitor, as a reference.
| Compound ID | Description | DPP-4 IC50 (nM)[1] |
| Sitagliptin | Reference Compound | 22 ± 2 |
| 13 | Separated most active cis-isomer | 28 ± 1 |
| 24 | Bicyclic analogue | 100 ± 4 |
| 31 | 6,5-Bicyclic analogue | 94 ± 4 |
Experimental Protocol: Synthesis of a Key Tricyclic Intermediate and Final DPP-4 Inhibitor
This protocol is based on the synthesis of a novel tricyclic scaffold and its subsequent elaboration into a potent DPP-4 inhibitor.[1]
Step 1: Synthesis of the Bicyclic Lactam Intermediate
A detailed, multi-step synthesis is required to generate the initial bicyclic lactam. For the purpose of this protocol, we will start from a readily available, albeit advanced, intermediate as described in the source literature.
Step 2: Formation of the Tricyclic Core
-
To a solution of the bicyclic lactam in chloroform, add phosphorus oxychloride and pyridine.
-
The reaction is then treated with trifluoroacetamide hydrazide.
-
Finally, acidic workup with 2 M HCl affords the tricyclic triazole intermediate.
Step 3: Coupling with the (3R)-3-Aminopyrrolidine Moiety
-
The N-Boc protected (3R)-3-aminopyrrolidine is coupled to the tricyclic intermediate using standard peptide coupling reagents such as EDCI and HOBt in DMF.
-
The reaction is stirred overnight at room temperature.
Step 4: Final Deprotection
-
The Boc protecting group is removed from the aminopyrrolidine nitrogen using a solution of 4 N HCl in dioxane.
-
The final product is purified by chromatography to yield the desired tricyclic DPP-4 inhibitor.
Experimental Workflow for Tricyclic DPP-4 Inhibitor Synthesis
Caption: Synthetic workflow for the preparation of a novel tricyclic DPP-4 inhibitor.
Application Note 2: Synthesis of Dual Abl and PI3K Kinase Inhibitors
The (S)-enantiomer of 3-aminopyrrolidine serves as a valuable scaffold for the development of dual kinase inhibitors, which can offer advantages in cancer therapy by targeting multiple signaling pathways simultaneously. This application note describes the synthesis of a series of compounds that act as dual inhibitors of Abl and PI3K kinases, which are implicated in chronic myeloid leukemia (CML).[2]
Quantitative Data Summary
The following table presents the cytotoxic activity of representative synthesized compounds against the K562 leukemia cell line and their inhibitory activity against Abl and PI3K kinases.
| Compound ID | K562 Cytotoxicity (IC50, µM)[2] | Abl Kinase Inhibition (%) @ 10 µM[2] | PI3K Kinase Inhibition (%) @ 10 µM[2] |
| 5a | >50 | 15.2 | 28.7 |
| 5e | 12.5 | 25.6 | 35.1 |
| 5k | 8.9 | 30.1 | 42.3 |
| Imatinib | 0.5 | 95.7 (IC50 = 0.25 µM) | N/A |
Experimental Protocol: General Procedure for the Synthesis of (S)-3-Aminopyrrolidine-Based Kinase Inhibitors
This protocol outlines a general synthetic route to a series of dual Abl/PI3K inhibitors.
Step 1: Acylation of (S)-1-Boc-3-aminopyrrolidine
-
To a solution of (S)-1-Boc-3-aminopyrrolidine in a suitable solvent such as dichloromethane, add a substituted benzoyl chloride and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction and purify the product by column chromatography to yield the acylated intermediate.
Step 2: Deprotection of the Pyrrolidine Nitrogen
-
Dissolve the acylated intermediate in a solution of 4 N HCl in dioxane or trifluoroacetic acid in dichloromethane.
-
Stir the reaction at room temperature until the Boc group is completely removed.
-
Evaporate the solvent to obtain the hydrochloride salt of the deprotected amine.
Step 3: N-Arylation of the Pyrrolidine
-
Combine the deprotected amine with a substituted aryl halide (e.g., a fluorinated pyridine or pyrimidine derivative) in a suitable solvent like DMF or DMSO.
-
Add a base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
After completion, cool the reaction, perform an aqueous workup, and purify the final product by column chromatography.
PI3K/Abl Signaling Pathway Inhibition
Caption: Dual inhibition of PI3K and Abl signaling pathways by novel compounds.
These application notes provide a framework for the synthesis of novel compounds using this compound and its enantiomer. Researchers can adapt these protocols to generate libraries of analogues for structure-activity relationship (SAR) studies, leading to the discovery of new and improved therapeutic agents. The inherent chirality and conformational rigidity of the 3-aminopyrrolidine scaffold continue to make it a valuable asset in modern drug discovery.
References
Experimental protocols for reactions involving (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a chiral intermediate of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block for the synthesis of complex, biologically active molecules. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of key pharmaceutical agents.
Key Applications
(3R)-(-)-3-Aminopyrrolidine and its derivatives are crucial intermediates in the synthesis of various chiral drugs.[1] The primary applications include:
-
Quinolone Antibiotics: The pyrrolidine moiety is incorporated into the C-7 position of the quinolone core, influencing the antibacterial spectrum and potency. Examples of antibiotics synthesized using aminopyrrolidine derivatives include Tosufloxacin and other broad-spectrum agents.[1][2]
-
Varenicline Synthesis: This compound is a key starting material for the synthesis of Varenicline, a medication used for smoking cessation.
-
Novel Drug Scaffolds: It serves as a versatile scaffold in the discovery of novel drug candidates, such as dual inhibitors of Abl and PI3K for potential cancer therapy.
Experimental Protocols
I. Synthesis of (3S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline
This protocol details the synthesis of the (S)-enantiomer, which follows a similar strategic approach for the (R)-enantiomer, starting from the appropriate stereoisomer of 4-hydroxyproline. The synthesis involves a four-step reaction sequence starting from trans-4-hydroxyl-L-proline, including decarboxylation, N-Boc protection and sulfonylation, azidation with stereochemical inversion, and subsequent reduction and deprotection.[3]
Workflow Diagram:
Caption: Synthetic pathway for (S)-3-Aminopyrrolidine Dihydrochloride.
Protocol:
-
Decarboxylation: trans-4-hydroxyl-L-proline is dissolved in a suitable solvent and heated in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride.[3]
-
N-Boc Protection and Sulfonylation: The resulting (R)-3-hydroxypyrrolidine hydrochloride is protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then sulfonylated to create a good leaving group.[3]
-
Azidation: The sulfonylated intermediate undergoes an SN2 reaction with sodium azide. This step proceeds with an inversion of stereochemistry, yielding the (S)-azide derivative.[3]
-
Reduction and Deprotection: The azide group is reduced to an amine, and the N-Boc protecting group is removed using concentrated hydrochloric acid to afford the final product, (S)-3-aminopyrrolidine dihydrochloride.[3]
Quantitative Data:
| Step | Product | Molar Amount of Reagent (relative to starting material) | Reaction Temperature (°C) | Yield |
| N-Boc Protection | (R)-1-Boc-3-hydroxypyrrolidine | (Boc)2O: 1-1.5 times | 0-10 | High |
| Sulfonylation | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | Methanesulfonyl chloride: 1-1.5 times | 0-10 | High |
| Azidation | (S)-1-Boc-3-azidopyrrolidine | Sodium azide: 1.5-3 times | 50-100 | High |
Note: Specific yields for each step are generally high but can vary based on reaction scale and purification methods.
II. Synthesis of Varenicline
This compound is a precursor to a key intermediate in the synthesis of Varenicline. The following protocol outlines the key steps in the synthesis of Varenicline.
Workflow Diagram:
Caption: Key stages in the synthesis of Varenicline.
Protocol:
-
Formation of the Dinitro Intermediate: A protected form of (3R)-3-aminopyrrolidine is reacted with a suitable aromatic precursor, which is subsequently nitrated to produce a dinitro compound. For example, 1-(10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone can be reacted with fuming nitric acid in concentrated sulfuric acid and methylene chloride at 0°C.[4][5]
-
Reduction to Diamine: The dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas pressure in a solvent like methanol at 30-40°C.[6]
-
Cyclization: The resulting diamine undergoes cyclization to form the core structure of Varenicline.
-
Deprotection: Any protecting groups on the pyrrolidine nitrogen are removed.
-
Salt Formation: The Varenicline free base is then reacted with tartaric acid in a solvent such as methanol to form the stable tartrate salt.[4][5]
Quantitative Data for a Varenicline Synthesis Example:
| Step | Starting Material | Product | Purity (by HPLC) | Yield |
| Nitration | 1-(10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone | 1-(4,5-Dinitro...)-2,2,2-trifluoro-ethanone | 99.33% | 66 g (from 65 g starting material) |
| Deprotection & Purification | Crude Varenicline | Varenicline Free Base | 99.8% | 60 g |
| Salt Formation | Varenicline Free Base (50 g) | Varenicline Tartrate | 99.9% | 82 g |
III. Synthesis of Quinolone Antibiotics
This compound is introduced at the C-7 position of the fluoroquinolone core via nucleophilic aromatic substitution.
General Protocol:
-
Reaction Setup: The fluoroquinolone core with a suitable leaving group (e.g., fluorine or chlorine) at the C-7 position is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Amine: this compound is added to the reaction mixture, often in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloride and facilitate the reaction.
-
Heating: The reaction mixture is heated to promote the nucleophilic substitution. Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography or recrystallization.
Logical Relationship Diagram:
Caption: General workflow for the synthesis of C-7 aminopyrrolidinyl quinolones.
Conclusion
This compound is a cornerstone for the stereoselective synthesis of numerous pharmaceuticals. The protocols provided herein offer a framework for its application in key synthetic transformations. Researchers should optimize these protocols based on their specific substrates and desired outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 5. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
Application Notes and Protocols: (3R)-(-)-3-Aminopyrrolidine Dihydrochloride as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a valuable chiral building block in organic synthesis. Its inherent chirality and the presence of two nitrogen atoms make it an attractive scaffold for the development of chiral ligands and organocatalysts for asymmetric catalysis. While direct use of the dihydrochloride salt in catalysis is uncommon due to the protonated nature of the amines, its deprotected and N-functionalized derivatives serve as highly effective components of sophisticated catalyst systems. These catalysts are instrumental in controlling the stereochemical outcome of a variety of chemical transformations, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
This document provides a detailed overview of a representative application of a derivative of (3R)-(-)-3-aminopyrrolidine in asymmetric organocatalysis, specifically in the context of a Michael addition reaction. The protocols provided are based on established methodologies and serve as a practical guide for researchers.
Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
A key application of (3R)-3-aminopyrrolidine derivatives is in the field of organocatalysis, where they can be incorporated into bifunctional catalysts. For instance, an N-triflyl protected (3R)-3-aminopyrrolidine moiety can be coupled with another chiral scaffold, such as D-proline, to create a highly effective catalyst for the asymmetric Michael addition of aldehydes to nitroolefins. In this catalytic system, the pyrrolidine nitrogen acts as a Lewis base to activate the aldehyde via enamine formation, while the N-H group of the triflyl sulfonamide acts as a hydrogen bond donor to activate the nitroolefin and control the stereochemistry of the addition.
The following table summarizes the performance of a representative bifunctional organocatalyst incorporating a (3R)-3-(trifluoromethanesulfonamido)pyrrolidine moiety in the asymmetric Michael addition of isobutyraldehyde to various nitrostyrenes.
| Entry | Nitroolefin (Ar) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | Toluene | 72 | 95 | 95:5 | 98 |
| 2 | 4-NO₂C₆H₄ | Toluene | 48 | 98 | 96:4 | 99 |
| 3 | 4-ClC₆H₄ | Toluene | 72 | 92 | 94:6 | 97 |
| 4 | 4-MeOC₆H₄ | Toluene | 96 | 85 | 92:8 | 95 |
| 5 | 2-Naphthyl | Toluene | 96 | 88 | 93:7 | 96 |
Experimental Protocols
Synthesis of the Chiral Bifunctional Organocatalyst
This protocol describes the synthesis of a bifunctional organocatalyst from this compound and N-Boc-D-proline.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N-Boc-D-proline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of (R)-1-Boc-3-(trifluoromethanesulfonamido)pyrrolidine:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.
-
To the resulting mixture, add a solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then protected with a Boc group using standard procedures to yield (R)-1-Boc-3-(trifluoromethanesulfonamido)pyrrolidine.
-
-
Coupling and Deprotection:
-
To a solution of N-Boc-D-proline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add a solution of the deprotected (R)-3-(trifluoromethanesulfonamido)pyrrolidine (obtained by treating the product from step 1 with TFA) (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The final catalyst is obtained after the removal of the Boc protecting group using TFA in DCM.
-
General Protocol for the Asymmetric Michael Addition
Materials:
-
Chiral bifunctional organocatalyst (10 mol%)
-
Nitroolefin (1.0 eq)
-
Aldehyde (3.0 eq)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the nitroolefin (1.0 eq) in anhydrous toluene, add the chiral bifunctional organocatalyst (0.1 eq).
-
Add the aldehyde (3.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in the data table, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Below are diagrams created using the DOT language to illustrate the experimental workflow and the proposed catalytic cycle.
Caption: Experimental workflow for catalyst synthesis and application.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Derivatization of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride for Advanced Therapeutic Applications
(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a versatile chiral building block pivotal in the development of novel therapeutic agents. Its inherent structural features, including a chiral center and a reactive secondary amine, make it an ideal scaffold for creating diverse libraries of compounds with specific biological activities. This document provides detailed application notes and experimental protocols for the derivatization of (3R)-(-)-3-aminopyrrolidine, focusing on its application in the synthesis of potent CCR2b antagonists and Aurora kinase inhibitors, two critical targets in oncology and inflammatory diseases.
Application Note 1: Synthesis of (R)-3-Aminopyrrolidine Derivatives as CCR2b Antagonists
Introduction: The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[1] Dysregulation of the CCL2-CCR2 signaling axis is implicated in various inflammatory diseases and cancer progression.[1] Antagonists of CCR2b, a major isoform of CCR2, represent a promising therapeutic strategy.[2] Derivatization of the (3R)-3-aminopyrrolidine scaffold has led to the discovery of highly potent and selective CCR2b antagonists.[2][3]
Mechanism of Action: (R)-3-aminopyrrolidine-based antagonists are designed to bind to the CCR2b receptor, a G protein-coupled receptor (GPCR), thereby blocking the downstream signaling cascade initiated by CCL2.[4][5] This inhibition prevents the recruitment of immune cells, reducing inflammation and potentially inhibiting tumor growth and metastasis.[1]
Signaling Pathway:
Caption: CCR2b signaling pathway and the inhibitory action of (R)-3-aminopyrrolidine derivatives.
Quantitative Data: CCR2b Antagonist Activity
| Compound ID | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) | Reference |
| 1 | 3.2 | 0.83 | 7.5 | [2] |
| 2 | 4330 | >10000 | >10000 | [3] |
| 3 | 15 | 2.8 | 21 | [3] |
Experimental Protocol: Synthesis of a Potent (R)-3-Aminopyrrolidine-based CCR2b Antagonist (Compound 1)
This protocol is a representative synthesis based on procedures described in the literature.[2]
Step 1: N-acylation of this compound
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 vol).
-
Add triethylamine (TEA, 2.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Further Derivatization (Example: Urea Formation)
-
Dissolve the N-acylated aminopyrrolidine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol).
-
Add the desired isocyanate (e.g., 3,4-dichlorophenyl isocyanate, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final CCR2b antagonist.
Application Note 2: Development of (3R)-3-Aminopyrrolidine Derivatives as Aurora Kinase Inhibitors
Introduction: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[6][7] The (3R)-3-aminopyrrolidine scaffold has been successfully utilized to develop potent and selective inhibitors of Aurora kinases.[8][9]
Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinase and preventing phosphorylation of its downstream substrates.[10][11] This inhibition disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
Signaling Pathway:
Caption: Role of Aurora kinases in mitosis and their inhibition by (3R)-3-aminopyrrolidine derivatives in cancer cells.
Quantitative Data: Aurora Kinase Inhibitor Activity
| Compound ID | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| AT9283 | 3 | 3 | HCT116 | - | [12] |
| PF-03814735 | 5 | 0.8 | HCT-116 | - | [13] |
| SNS-314 | 9 | 31 | Various | 1.8 - 24.4 | [12] |
| Danusertib | 13 | 79 | Various | - | [11] |
| Alisertib | 1.2 | 396.5 | Various | - | [13] |
| R763 | 4 | 4.8 | Colo205 | 2 | [12] |
Experimental Protocol: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
This protocol is based on the synthesis of pyrimidine-based Aurora kinase inhibitors incorporating the (S)-3-aminopyrrolidine moiety.[8]
Step 1: Synthesis of the Pyrimidine Core
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) and triethylamine (1.5 eq) in THF (10 vol), add 3-amino-5-methylpyrazole (1.5 eq).
-
Heat the reaction mixture at 50 °C for 16 hours.
-
After cooling, quench the reaction with brine and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude dichloropyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution with (S)-3-Aminopyrrolidine
-
To a solution of the dichloropyrimidine intermediate (1.0 eq) and triethylamine (2.0 eq) in THF (10 vol), add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.2 eq) dropwise at -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction with brine and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Final Derivatization
-
React the product from Step 2 with a suitable amine (e.g., 1-ethylpiperazine) in the presence of a base like triethylamine in a solvent such as 1-pentanol at elevated temperature (e.g., 120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, and purify the final product by column chromatography or recrystallization.
Experimental Workflow: Screening of a (3R)-3-Aminopyrrolidine Derivative Library
The following workflow outlines a general procedure for screening a library of derivatized (3R)-3-aminopyrrolidine compounds for kinase inhibitory activity.
Caption: General workflow for screening a library of (3R)-3-aminopyrrolidine derivatives for kinase inhibitor discovery.
Detailed Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[14]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.
-
Kinase Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the specific kinase).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a predetermined period to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent. The choice of detection reagent depends on the assay format (e.g., ADP-Glo™, TR-FRET, or fluorescence polarization).[15]
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[14][16]
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(-)-3-Aminopyrrolidine and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceutical compounds, including antiviral, antibacterial, and enzyme inhibitor drugs. The stereochemical purity of these intermediates is paramount to the biological activity and safety of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and scalable protocols for the synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, focusing on a robust and well-documented route starting from the readily available chiral precursor, trans-4-hydroxy-L-proline. An alternative route commencing from L-aspartic acid is also discussed. These protocols are intended to guide researchers and process chemists in the efficient and scalable production of this key synthetic intermediate.
Synthetic Strategies Overview
Two primary synthetic routes are outlined for the industrial production of this compound. The choice of route often depends on factors such as raw material cost, availability, and process safety considerations at scale.
-
Route from trans-4-hydroxy-L-proline: This is a widely adopted method that leverages a chiral pool starting material to ensure the desired stereochemistry. The synthesis involves a sequence of decarboxylation, protection, functional group interconversion with stereochemical inversion, and deprotection.
-
Route from L-aspartic acid: This approach also utilizes a natural amino acid as the chiral source. L-aspartic acid is a key intermediate in the production of various valuable chemicals.[1][2]
This document will provide a detailed, step-by-step protocol for the more extensively documented scale-up route from trans-4-hydroxy-L-proline.
Diagram of Synthetic Pathway from trans-4-hydroxy-L-proline
Caption: Synthetic pathway from trans-4-hydroxy-L-proline.
Experimental Protocols: Synthesis from trans-4-hydroxy-L-proline
This multi-step synthesis is designed for scalability and control of stereochemistry.
Step 1: Decarboxylation of trans-4-hydroxy-L-proline to (3R)-3-Hydroxypyrrolidine
This step involves the thermal decarboxylation of the starting amino acid.
-
Protocol:
-
Charge a suitable reactor with trans-4-hydroxy-L-proline and a high-boiling point solvent (e.g., cyclohexanol).
-
Heat the mixture to reflux (typically 140-160°C) under an inert atmosphere (e.g., Nitrogen).[3]
-
Monitor the reaction for the cessation of CO2 evolution.
-
After completion, cool the reaction mixture.
-
The product, (R)-3-hydroxypyrrolidine, is typically carried forward to the next step as a solution or crude material after solvent removal under reduced pressure.[3]
-
Step 2: N-Boc Protection of (3R)-3-Hydroxypyrrolidine
The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.
-
Protocol:
-
Dissolve the crude (3R)-3-hydroxypyrrolidine in a suitable solvent system, such as a biphasic mixture of water and ethyl acetate or dichloromethane.[3][4]
-
Add a base, such as sodium bicarbonate or triethylamine.[3][4]
-
Slowly add di-tert-butyl dicarbonate ((Boc)2O) to the stirred mixture at room temperature.[4]
-
Stir the reaction overnight at room temperature.[4]
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-(-)-N-Boc-3-pyrrolidinol.[4]
-
Step 3: Sulfonylation of (3R)-1-Boc-3-hydroxypyrrolidine
The hydroxyl group is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution.
-
Protocol:
-
Dissolve (3R)-1-Boc-3-hydroxypyrrolidine and a base (e.g., triethylamine) in a suitable anhydrous solvent like dichloromethane or ethyl acetate under an inert atmosphere, and cool to 0-10°C.[3]
-
Slowly add methanesulfonyl chloride (MsCl) while maintaining the temperature.
-
Stir the reaction at low temperature for several hours until completion (monitored by TLC or HPLC).[3]
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash sequentially with dilute acid, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the mesylated product.
-
Step 4: Azide Substitution with Stereochemical Inversion
This is a key SN2 reaction where the mesylate is displaced by an azide nucleophile, resulting in the inversion of stereochemistry at the C3 position.
-
Protocol:
-
Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN3) to the solution.
-
Heat the reaction mixture (typically 60-80°C) and stir for several hours until the starting material is consumed.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer, filter, and concentrate to yield (3S)-1-Boc-3-azidopyrrolidine.
-
Step 5: Reduction of the Azido Group
The azide is reduced to the corresponding primary amine.
-
Protocol (using Triphenylphosphine):
-
Dissolve (3S)-1-Boc-3-azidopyrrolidine in a suitable solvent like tetrahydrofuran (THF).[3]
-
Add triphenylphosphine and stir the mixture.
-
Slowly add water to initiate the Staudinger reaction, which can be monitored by the evolution of nitrogen gas.
-
Stir until the reaction is complete.
-
The product, (3S)-1-Boc-3-aminopyrrolidine, can be isolated or, more conveniently, carried directly to the next step.
-
Step 6: N-Boc Deprotection and Dihydrochloride Salt Formation
The Boc protecting group is removed under acidic conditions, and the final product is isolated as the dihydrochloride salt.
-
Protocol:
-
To the crude (3S)-1-Boc-3-aminopyrrolidine from the previous step, add an excess of concentrated hydrochloric acid.[3]
-
Stir the reaction mixture at room temperature or with gentle heating (0-50°C).[3]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the product will precipitate as the dihydrochloride salt.
-
The solid product can be isolated by filtration, washed with a suitable solvent (e.g., ethanol or isopropanol), and dried under vacuum to yield (3S)-3-Aminopyrrolidine Dihydrochloride.
-
Data Presentation: Quantitative Summary of the Synthetic Route
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Decarboxylation | trans-4-hydroxy-L-proline | - | Cyclohexanol | 140-160 | 3-8 | High | - |
| 2. N-Boc Protection | (3R)-3-Hydroxypyrrolidine | (Boc)2O, NaHCO3 | Water/EtOAc | RT | 12-16 | ~77 | >98 |
| 3. Sulfonylation | (3R)-1-Boc-3-hydroxypyrrolidine | MsCl, Et3N | Dichloromethane | 0-10 | 3-8 | >90 | >97 |
| 4. Azide Substitution | (3R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | NaN3 | DMF | 60-80 | 4-12 | High | >95 |
| 5. Azide Reduction | (3S)-1-Boc-3-azidopyrrolidine | PPh3, H2O | THF | RT | 2-6 | High | - |
| 6. Deprotection | (3S)-1-Boc-3-aminopyrrolidine | Conc. HCl | - | 0-50 | 2-4 | High | >98 |
Note: Yields and purity are approximate and can vary depending on the scale and specific reaction conditions.
Experimental Workflow Diagram
Caption: General experimental workflow for the scale-up synthesis.
References
Troubleshooting & Optimization
Optimizing reaction conditions for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the critical storage conditions for this compound to ensure its stability?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] To maintain its integrity, it should be stored in a tightly sealed container in a dry, well-ventilated place, under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][2] Avoid exposure to humid conditions, heat, and incompatible chemicals like strong oxidizing agents.[1]
Q2: I am observing low yields in my reaction where this compound is used as a nucleophile. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Basicity and Nucleophilicity: While pyrrolidines are generally good nucleophiles, their reactivity can be influenced by steric hindrance and the specific reaction conditions.[3] The dihydrochloride salt is not nucleophilic; the free base must be generated in situ or beforehand. Incomplete deprotonation can lead to low yields. Ensure your reaction conditions include a suitable base in a sufficient stoichiometric amount to liberate the free amine.
-
Side Reactions: In some cases, side reactions can consume the starting material or product. For instance, in biocatalytic reductive aminations, hydrolysis of starting materials can be a competing pathway.[4]
-
Reagent Purity: Ensure all starting materials, including the aminopyrrolidine, are of high purity, as impurities can interfere with the reaction.[5]
Q3: My purification process by crystallization is resulting in an oil instead of solid crystals. How can I resolve this?
A3: "Oiling out" during crystallization is a common issue that can be addressed by modifying the crystallization conditions.[5] This phenomenon can be caused by high concentrations of the compound, rapid cooling, or an inappropriate solvent system.[5] Try diluting the solution, slowing down the cooling rate, or screening different solvents or solvent mixtures.[5] Adding a seed crystal of the desired product can also help induce proper crystallization.[5]
Q4: What are some common synthetic routes to prepare this compound?
A4: Several synthetic pathways exist, often starting from chiral precursors. Common starting materials include L-aspartic acid and trans-4-hydroxy-L-proline.[6][7] One method involves the decarboxylation of trans-4-hydroxyl-L-proline, followed by N-Boc protection, sulf-onylation of the hydroxyl group, nucleophilic substitution with an azide (inverting the stereocenter), and subsequent reduction of the azide and deprotection to yield the final product.[7]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently basic conditions to generate the free amine from the dihydrochloride salt. | Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in a slight excess to neutralize the HCl and liberate the free (3R)-3-Aminopyrrolidine. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC or HPLC. | |
| Steric hindrance at the reaction site. | Consider a less sterically hindered substrate or a catalyst that can facilitate the reaction. | |
| Formation of multiple byproducts | Competing side reactions. | Optimize reaction parameters such as temperature, concentration, and reaction time. Consider using a protecting group strategy for other reactive functional groups.[4] |
| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere if any components are sensitive to air or moisture. Check the stability of all compounds under the reaction conditions. |
Product Isolation and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | Use anti-solvent precipitation or switch to a solvent system where the product has lower solubility.[5] |
| Emulsion formation during aqueous workup. | Add a small amount of a saturated salt solution (brine) to help break the emulsion. | |
| Poor separation during column chromatography | Inappropriate solvent system. | Perform TLC analysis with various solvent systems to find an optimal mobile phase for good separation. |
| Co-elution of impurities. | Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC. | |
| Product appears as an off-white or colored solid | Presence of colored impurities. | Recrystallize the product from a suitable solvent system. Treatment with activated carbon can sometimes help remove colored impurities. |
Experimental Protocols
General Protocol for N-Alkylation using (3R)-(-)-3-Aminopyrrolidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Free Base Generation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane, Acetonitrile).
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq), and stir the mixture at room temperature for 30 minutes.
-
Alkylation Reaction: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization to obtain the desired N-alkylated (3R)-3-aminopyrrolidine derivative.
Data Presentation
Table 1: Typical Solvents for Reactions Involving Pyrrolidines
| Solvent | Polarity | Common Applications | Notes |
| Dichloromethane (DCM) | Polar aprotic | N-alkylation, acylation | Good for dissolving the dihydrochloride salt with a base.[6] |
| Acetonitrile (ACN) | Polar aprotic | Nucleophilic substitutions | Can be used for a wide range of temperatures. |
| Tetrahydrofuran (THF) | Polar aprotic | Reductions, organometallic reactions | Should be dry for moisture-sensitive reactions.[8] |
| Methanol/Ethanol | Polar protic | Reductive amination, salt formation | Can act as a nucleophile in some cases.[6][9] |
Table 2: Example Conditions for Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline
| Step | Reaction | Key Reagents | Temperature (°C) | Reference |
| 1 | Decarboxylation | Catalyst | 140-160 | [7] |
| 2 | N-Boc Protection | (Boc)₂O, Base | Room Temperature | [7] |
| 3 | Sulfonylation | MsCl, Base | 0 to Room Temp | [7] |
| 4 | Azidation (SN2) | Sodium Azide | 70-85 | [7] |
| 5 | Reduction & Deprotection | Triphenylphosphine, Conc. HCl | Varies | [7] |
Visualizations
Caption: General workflow for a nucleophilic substitution reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
Common side reactions with (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in acylation or alkylation reactions?
The primary side reactions include di-substitution (diacylation or dialkylation) and racemization of the chiral center. Since (3R)-(-)-3-Aminopyrrolidine has two nucleophilic nitrogen atoms (a primary and a secondary amine), the initially formed mono-substituted product can react further. Racemization can occur under harsh reaction conditions, such as high temperatures or the use of strong bases.
Q2: My amide coupling reaction with this compound is giving a low yield. What are the potential causes?
Low yields in amide coupling reactions can be attributed to several factors:
-
Incomplete liberation of the free amine: The starting material is a dihydrochloride salt. It is crucial to use a sufficient amount of a non-nucleophilic base (e.g., DIPEA, Et3N) to neutralize the HCl and generate the free amine for the reaction.
-
Suboptimal coupling reagent: For challenging couplings, standard reagents might be insufficient. Using more robust coupling agents like HATU can improve yields and reduce side reactions.
-
Reaction with the secondary amine: The desired reaction is often at the primary amine. The secondary amine in the pyrrolidine ring can also react, leading to a mixture of products. Protecting the secondary amine prior to coupling can be a solution.
-
Formation of N-acylurea byproduct: When using carbodiimide coupling reagents like EDC or DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine.
Q3: I am observing over-alkylation in my reductive amination reaction. How can this be minimized?
Over-alkylation is a common issue where the secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde/ketone. To minimize this:
-
Use a stepwise procedure: Pre-form the imine by stirring the aminopyrrolidine and the carbonyl compound together before adding the reducing agent. This can be monitored by TLC or LC-MS.
-
Control stoichiometry: Using a slight excess of the carbonyl compound can sometimes favor the mono-alkylation product.
-
Choose a suitable reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the iminium ion over the carbonyl group, reducing the likelihood of side reactions.
Q4: How can I monitor the progress of my reaction and identify potential side products?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective for monitoring reaction progress. For detailed analysis and identification of impurities, High-Performance Liquid Chromatography (HPLC) is the gold standard. Since 3-aminopyrrolidine and its simple derivatives may lack a UV chromophore, pre-column derivatization with agents like Boc-anhydride or benzoyl chloride can be employed for UV detection.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the desired product and any isolated byproducts.
Troubleshooting Guides
Issue 1: Low Yield of Mono-acylated Product and Formation of Di-acylated Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the aminopyrrolidine relative to the carboxylic acid and coupling agent. | Favors the formation of the mono-acylated product by ensuring the carboxylic acid is the limiting reagent. |
| High Reactivity of Coupling Agent | Use a less reactive coupling agent or perform the reaction at a lower temperature (e.g., 0°C). | Slows down the reaction rate, allowing for better control over mono-acylation. |
| Extended Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prevents the mono-acylated product from reacting further to form the di-acylated byproduct. |
| Simultaneous Reactivity of Both Amines | Consider a protection strategy for the secondary amine (e.g., with a Boc group) before acylation, followed by deprotection. | Ensures acylation occurs selectively at the primary amine, eliminating the di-acylated side product. |
Issue 2: Low Yield in Reductive Amination and Presence of Alcohol Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature Reduction of Carbonyl | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄).[2][3] | NaBH(OAc)₃ preferentially reduces the iminium ion, minimizing the reduction of the starting aldehyde or ketone to an alcohol. |
| Insufficient Imine Formation | Pre-form the imine by stirring the aminopyrrolidine and carbonyl compound for 1-2 hours before adding the reducing agent. The removal of water using molecular sieves can also drive the equilibrium towards imine formation. | Ensures a higher concentration of the iminium intermediate is present for reduction, leading to a better yield of the desired amine. |
| Incorrect pH | Maintain a mildly acidic pH (around 5-6) by adding a catalytic amount of acetic acid. | Facilitates imine formation without significantly hydrolyzing it, leading to an optimal reaction rate. |
Issue 3: Potential Racemization of the Chiral Center
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Avoid high temperatures and the use of strong bases. Perform reactions at room temperature or below if possible. | Preserves the stereochemical integrity of the (3R) center. |
| Racemization-prone Coupling Reagents | When performing amide coupling, add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or use coupling reagents known for low racemization, such as HATU or DEPBT. | Minimizes the loss of optical purity in the final product. |
| Post-reaction Analysis | Use chiral HPLC to determine the enantiomeric excess (ee) of the final product and confirm that no significant racemization has occurred. | Provides quantitative data on the stereochemical purity of the synthesized compound. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
This protocol outlines a general method for the acylation of the primary amine of (3R)-(-)-3-Aminopyrrolidine using HATU as the coupling agent.
Workflow Diagram:
Caption: Workflow for amide coupling with (3R)-3-Aminopyrrolidine Dihydrochloride.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add this compound (1.0 eq) and HATU (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIPEA (4.0 eq) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired mono-acylated product.
Protocol 2: General Procedure for Reductive Amination
This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride.
Workflow Diagram:
Caption: Workflow for reductive amination with (3R)-3-Aminopyrrolidine Dihydrochloride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCE.
-
Add the aldehyde or ketone (1.2 eq) followed by DIPEA (2.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Protocol 3: HPLC Analysis of Reaction Mixtures
This protocol is adapted from a method for analyzing 3-aminopyrrolidine hydrochloride and can be used to assess purity and detect side products.[1]
Workflow Diagram:
Caption: HPLC analysis workflow with pre-column derivatization.
Derivatization Procedure:
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
Dissolve the residue in methanol.
-
Add triethylamine (to neutralize any acid) and Boc-anhydride.
-
Allow the mixture to react at room temperature for approximately 8 hours to convert all primary and secondary amines to their Boc-derivatives.
-
Evaporate the solvent and re-dissolve the residue in the HPLC mobile phase to a concentration of approximately 0.5 mg/mL.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Phenomenex Gemini) |
| Mobile Phase | Water : Methanol (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
This method allows for the separation and quantification of the Boc-derivatized products and byproducts, enabling accurate assessment of reaction conversion and purity.
References
Improving yield and purity in (3R)-(-)-3-Aminopyrrolidine Dihydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly for the common synthetic route starting from (R)-(-)-N-Boc-3-hydroxypyrrolidine.
Problem 1: Low Yield in the Mesylation of (R)-(-)-N-Boc-3-hydroxypyrrolidine
Question: I am experiencing a low yield during the mesylation of (R)-(-)-N-Boc-3-hydroxypyrrolidine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the mesylation step can arise from incomplete reaction, side reactions, or degradation of the product. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction:
-
Insufficient Reagents: Ensure that methanesulfonyl chloride (MsCl) and the base (e.g., triethylamine, Et3N) are used in appropriate stoichiometric ratios, typically a slight excess of both relative to the alcohol.
-
Low Reaction Temperature: While the reaction is often started at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can ensure it goes to completion.
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before workup.
-
-
Side Reactions:
-
Competitive Reactions: The pyrrolidine nitrogen can compete with the hydroxyl group for mesylation. While the Boc protecting group significantly reduces the nucleophilicity of the nitrogen, this can still be a minor issue. Using a non-nucleophilic base can sometimes mitigate this.
-
Elimination Reactions: Under strongly basic conditions or at elevated temperatures, elimination to form an alkene can occur. It is crucial to maintain the recommended temperature profile.
-
-
Product Degradation:
-
Aqueous Workup: The mesylate product can be sensitive to hydrolysis. Minimize contact with water during the workup and ensure all solvents are anhydrous.
-
Workflow for Troubleshooting Low Mesylation Yield:
Caption: Troubleshooting workflow for low mesylation yield.
Problem 2: Inefficient Azide Displacement and/or Racemization
Question: My azide displacement reaction on the mesylate is slow and I'm concerned about losing chiral purity. How can I optimize this step?
Answer:
The SN2 reaction with sodium azide is a critical step for both yield and maintaining stereochemical integrity.
-
Slow Reaction Rate:
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically required to dissolve the sodium azide and facilitate the SN2 reaction.
-
Temperature: This reaction often requires elevated temperatures (e.g., 60-80°C) to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.
-
Reagent Purity: Ensure the sodium azide is of high purity and anhydrous.
-
-
Racemization:
-
Reaction Mechanism: The reaction should proceed via a clean SN2 inversion of stereochemistry. If the reaction conditions are too harsh or prolonged, there is a risk of side reactions that can lead to racemization.
-
Temperature Control: Avoid unnecessarily high temperatures or extended reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Workflow for Optimizing Azide Displacement:
Caption: Workflow for optimizing the azide displacement step.
Problem 3: Incomplete Azide Reduction or Catalyst Poisoning
Question: The reduction of the azide to the primary amine is not going to completion. What could be the issue?
Answer:
Incomplete reduction can be due to several factors, primarily related to the catalyst and reaction conditions.
-
Catalyst Inactivity:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for this transformation. Ensure you are using a high-quality catalyst.
-
Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol%.
-
Catalyst Poisoning: Trace impurities from previous steps can poison the catalyst. Ensure the azide intermediate is sufficiently pure.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel). Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Solvent: Solvents like methanol or ethanol are commonly used. Ensure the solvent is of appropriate quality.
-
Reaction Time: These reductions can sometimes be sluggish. Monitor the reaction by TLC or LC-MS to determine the necessary reaction time.
-
Problem 4: Low Yield or Incomplete Boc Deprotection
Question: I am having trouble with the final Boc deprotection step to get the dihydrochloride salt. My yields are low.
Answer:
The acidic removal of the Boc group is generally efficient, but issues can arise.
-
Incomplete Deprotection:
-
Acid Strength/Concentration: A strong acid is required. Commonly, a solution of HCl in an organic solvent like dioxane or methanol is used. Ensure the concentration of the acid is sufficient (e.g., 4M HCl in dioxane).
-
Reaction Time and Temperature: The reaction is typically run at room temperature. If it is slow, gentle warming might be necessary, but this should be done cautiously to avoid side reactions.
-
-
Product Isolation Issues:
-
Precipitation: The dihydrochloride salt should precipitate from the reaction mixture or upon addition of a less polar solvent like diethyl ether. If the product is not precipitating, it may be necessary to concentrate the reaction mixture further.
-
Hygroscopic Nature: The final product is hygroscopic. Ensure it is handled and dried under anhydrous conditions to obtain an accurate yield and prevent it from becoming sticky.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis?
A1: The tert-butyloxycarbonyl (Boc) group is used to protect the nitrogen atom of the pyrrolidine ring. This prevents the nitrogen from reacting in subsequent steps, such as mesylation, where it could compete with the hydroxyl group. The Boc group is stable under many reaction conditions but can be easily removed at the end of the synthesis with a strong acid.
Q2: How can I confirm the chiral purity of my final product?
A2: The chiral purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).[1] This often requires derivatization of the amine with a suitable chromophoric agent to allow for UV detection and separation on a chiral stationary phase.
Q3: What are some common impurities I should look out for?
A3: Potential impurities can include the opposite enantiomer ((3S)-(+)-3-Aminopyrrolidine), starting materials or intermediates from incomplete reactions, and byproducts from side reactions such as elimination.
Q4: Can I use a different reducing agent for the azide reduction?
A4: While catalytic hydrogenation with Pd/C is common, other methods for azide reduction exist, such as using triphenylphosphine followed by hydrolysis (the Staudinger reaction) or other reducing agents like NaBH4 in the presence of a catalyst.[2] The choice of method may depend on the scale of the reaction and the compatibility with other functional groups.
Q5: My final product is a sticky solid. How can I obtain a crystalline powder?
A5: The dihydrochloride salt of 3-aminopyrrolidine is known to be hygroscopic.[3] If you obtain a sticky solid, it is likely due to moisture absorption. Try dissolving the product in a minimal amount of a polar solvent like methanol and then precipitating it by adding a non-polar solvent like diethyl ether or MTBE. Drying the filtered solid under high vacuum is crucial.
Data Summary
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Solvent | Temperature | Typical Yield |
| Mesylation | (R)-(-)-N-Boc-3-hydroxypyrrolidine, MsCl, Et3N | Dichloromethane (DCM) | 0°C to RT | >90% |
| Azide Displacement | Mesylate intermediate, Sodium Azide (NaN3) | DMF or DMSO | 60-80°C | 80-95% |
| Azide Reduction | Azide intermediate, H2, Pd/C | Methanol or Ethanol | Room Temperature | >95% |
| Boc Deprotection | N-Boc-3-aminopyrrolidine, 4M HCl in Dioxane | Dioxane | Room Temperature | >95% |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine
-
Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product, which is often used in the next step without further purification.
Protocol 2: Synthesis of (S)-1-Boc-3-azidopyrrolidine
-
Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: Synthesis of (R)-1-Boc-3-aminopyrrolidine
-
Dissolve (S)-1-Boc-3-azidopyrrolidine (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC until the azide starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 4: Synthesis of this compound
-
Dissolve the crude (R)-1-Boc-3-aminopyrrolidine in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, the dihydrochloride salt may precipitate. If not, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum to yield this compound as a white to off-white solid.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
References
Technical Support Center: Synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and economically viable route starts from L-aspartic acid. This multi-step synthesis involves the formation of an N-protected aspartic anhydride, followed by reaction with a chiral auxiliary, reduction, cyclization, and subsequent deprotection steps to yield the target molecule with the desired stereochemistry.
Q2: What are the critical parameters to control during the synthesis?
Throughout the synthesis, strict control of reaction temperature, stoichiometry of reagents, and moisture content is crucial. Particularly, the stereochemical integrity must be maintained at each chiral center transformation. Monitoring reaction progress using appropriate analytical techniques like HPLC, TLC, and NMR is highly recommended to ensure the desired outcome.
Q3: Are there any significant safety precautions to consider?
Yes, several reagents used in this synthesis are hazardous. For instance, thionyl chloride is corrosive and toxic, while sodium azide is highly toxic and potentially explosive. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Decarboxylation of trans-4-hydroxy-L-proline
Problem: Low yield of (R)-3-hydroxypyrrolidine.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction temperature is maintained according to the protocol (typically high, e.g., 120-180°C). Monitor the reaction progress by TLC or ¹H NMR to confirm the disappearance of the starting material. Prolonging the reaction time may be necessary.
-
-
Possible Cause 2: Side reactions due to excessive heat.
-
Solution: While high temperatures are required, excessive or uncontrolled heating can lead to decomposition. Use a high-boiling point solvent to maintain a stable and controlled reaction temperature.
-
| Parameter | Recommended | Problematic |
| Reaction Temperature | 140-160°C | >180°C or <120°C |
| Reaction Time | 4-6 hours | <4 hours |
| Yield | >85% | <70% |
Problem: Presence of impurities in the crude product.
-
Possible Cause: Unreacted starting material or thermal decomposition products.
-
Solution: Purify the crude product by vacuum distillation or column chromatography. Ensure the distillation is performed at a reduced pressure to avoid decomposition of the product.
-
Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine
Problem: Incomplete reaction or low yield of N-Boc-(R)-3-hydroxypyrrolidine.
-
Possible Cause 1: Insufficient Boc-anhydride or base.
-
Solution: Use a slight excess of Boc-anhydride (1.1-1.2 equivalents). Ensure an adequate amount of a suitable base (e.g., triethylamine or sodium bicarbonate) is used to neutralize the acid formed during the reaction.
-
-
Possible Cause 2: Inadequate reaction time or temperature.
-
Solution: The reaction is typically carried out at room temperature. Stir the reaction mixture for a sufficient time (12-24 hours) to ensure completion. Monitor by TLC.
-
| Parameter | Recommended | Problematic |
| Boc-Anhydride (eq.) | 1.1 - 1.2 | 1.0 or less |
| Base (eq.) | 1.2 - 1.5 | <1.2 |
| Reaction Time | 12-24 hours | <12 hours |
| Yield | >95% | <85% |
Step 3: Sulfonylation of N-Boc-(R)-3-hydroxypyrrolidine
Problem: Low yield of the sulfonylated product.
-
Possible Cause 1: Presence of moisture.
-
Solution: This reaction is highly sensitive to moisture. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Ensure the reaction is carried out at a low temperature (typically 0°C to room temperature) to prevent side reactions. Monitor the reaction by TLC until the starting material is consumed.
-
Problem: Formation of elimination byproducts.
-
Possible Cause: Use of a strong, non-hindered base.
-
Solution: Use a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize elimination side reactions.
-
Step 4: Azide Substitution (SN2 Reaction)
Problem: Low yield of (S)-1-Boc-3-azidopyrrolidine.
-
Possible Cause 1: Incomplete reaction.
-
Solution: The SN2 reaction can be slow. Ensure a sufficient reaction time and temperature (e.g., 50-100°C in DMF). Use a sufficient excess of sodium azide (1.5-3 equivalents).
-
-
Possible Cause 2: Premature deprotection of the Boc group.
-
Solution: Commercial DMF can contain acidic impurities or hydrolyze to form formic acid, which can lead to Boc deprotection. Use freshly distilled, anhydrous DMF and conduct the reaction under an inert atmosphere.
-
| Parameter | Recommended | Problematic |
| Sodium Azide (eq.) | 1.5 - 3.0 | <1.5 |
| Reaction Temperature | 50-100°C | <50°C |
| Solvent | Anhydrous DMF | Wet DMF |
| Yield | >90% | <80% |
Step 5: Reduction of Azide and Deprotection
Problem: Incomplete reduction of the azide group.
-
Possible Cause: Inactive catalyst or insufficient reducing agent.
-
Solution: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active. If using a chemical reducing agent like triphenylphosphine, ensure sufficient equivalents are used. The Staudinger reaction (PPh₃ followed by H₂O) is a common method.
-
Problem: Incomplete deprotection of the Boc group.
-
Possible Cause: Insufficient acid strength or concentration.
-
Solution: Use a strong acid such as concentrated hydrochloric acid or trifluoroacetic acid (TFA). Ensure enough acid is used to fully protonate the amines and cleave the Boc group.
-
Problem: Formation of side products during deprotection.
-
Possible Cause: Acid-catalyzed side reactions.
-
Solution: Carry out the deprotection at a controlled temperature (e.g., 0°C to room temperature) to minimize side reactions. If using TFA, consider adding a scavenger like triethylsilane to trap the tert-butyl cation and prevent side reactions.
-
Experimental Protocols
Protocol 1: Monitoring N-Boc Deprotection by ¹H NMR
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench the acid with a small amount of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a small volume of deuterated chloroform (CDCl₃).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Acquire a ¹H NMR spectrum.
-
Analysis: The disappearance of the characteristic singlet peak of the Boc group protons at approximately 1.4 ppm indicates the progress of the deprotection.
Protocol 2: Purification of this compound
-
After the final deprotection and salt formation step, concentrate the reaction mixture under reduced pressure.
-
Add a suitable anti-solvent, such as isopropanol or ethanol, to induce crystallization.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold anti-solvent.
-
Dry the product under high vacuum to obtain the purified this compound.
-
Analysis: Check the purity of the final product by HPLC and its identity by ¹H NMR and Mass Spectrometry.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the azide substitution step.
Managing hygroscopic nature of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound is a chiral intermediate widely used in the synthesis of pharmaceutical compounds, notably as a key building block for the antidiabetic drug Vildagliptin.[1][2] Its dihydrochloride salt form is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can lead to several experimental issues, including:
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in molar calculations and stoichiometry.
-
Clumping and Poor Flowability: The presence of moisture can cause the powder to clump together, making it difficult to handle, transfer, and dissolve.
-
Alteration of Physical Properties: Water absorption can change the compound's physical state, potentially affecting reaction kinetics and outcomes.
-
Potential for Degradation: While the dihydrochloride salt is generally stable, excessive moisture could potentially lead to degradation over time or affect its reactivity in subtle ways.
Q2: How should I store this compound to minimize moisture absorption?
Proper storage is the first line of defense against the challenges posed by this compound's hygroscopic nature. It is recommended to:
-
Use Airtight Containers: Store the compound in a tightly sealed container. The original manufacturer's packaging is often designed for this purpose.
-
Store in a Dry Environment: A desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is the ideal storage environment.
-
Consider Inert Gas: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against moisture.
-
Re-seal Promptly: After opening the container, minimize its exposure to the ambient atmosphere and reseal it tightly as quickly as possible.
Q3: I've noticed the this compound powder has started to clump. What should I do?
Clumping is a clear indication of moisture absorption. Here’s how to address this issue:
-
Drying the Compound: If you suspect significant water uptake, the compound can be dried under vacuum at a slightly elevated temperature. However, it is crucial to ensure the temperature is not high enough to cause degradation. Always consult the manufacturer's data sheet for thermal stability information.
-
Breaking Up Clumps: For minor clumping, you can gently break up the aggregates with a clean, dry spatula before weighing. This should be done quickly to minimize further moisture absorption.
-
Consider Water Content Analysis: If the integrity of your experiment is critical, it is advisable to determine the water content of the clumped material using a method like Karl Fischer titration before use. This will allow you to adjust the amount of compound used to account for the water content.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent reaction yields or impurity profiles. | Inaccurate weighing due to moisture absorption by this compound, leading to incorrect stoichiometry. | 1. Improve Handling Technique: Weigh the compound rapidly in a low-humidity environment. Consider using a glove box with a controlled atmosphere for highly sensitive reactions. 2. Determine Water Content: Perform Karl Fischer titration on the starting material to accurately determine its water content. Adjust the mass of the reagent accordingly. 3. Dry Before Use: Dry the compound under vacuum prior to use, ensuring the temperature does not exceed its decomposition point. |
| Difficulty in transferring the solid reagent; it sticks to the spatula and weighing paper. | The powder has become tacky due to significant moisture absorption. | 1. Use a Controlled Environment: Handle the compound inside a glove bag or glove box with a dry atmosphere. 2. Quick Dispensing: Minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the container. |
| The compound appears discolored or has a different texture than expected. | Potential degradation or physical changes due to excessive and prolonged moisture exposure. | 1. Check Storage Conditions: Verify that the compound has been stored correctly in a tightly sealed container within a desiccator. 2. Analytical Verification: Analyze a small sample using techniques like NMR or IR spectroscopy to check for signs of degradation. Compare the results with a reference spectrum. 3. Discard if Necessary: If significant degradation is suspected, it is best to discard the material to avoid compromising experimental results. |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
This protocol outlines the recommended procedure for accurately weighing the hygroscopic compound for a chemical reaction.
Materials:
-
This compound
-
Spatula
-
Weighing paper or weighing boat
-
Analytical balance
-
Reaction vessel
-
Desiccator
-
Glove box or glove bag (recommended for sensitive reactions)
Procedure:
-
Preparation: Place the sealed container of this compound, along with your spatula and weighing vessel, inside a desiccator for at least 30 minutes to ensure all equipment is dry.
-
Environment Control (Ideal): If available, transfer all materials into a glove box with a controlled, dry atmosphere.
-
Environment Control (Standard): If a glove box is not available, work in a fume hood with low humidity. Minimize drafts that could carry moist air.
-
Weighing:
-
Tare the analytical balance with the weighing vessel.
-
Quickly open the container of this compound.
-
Using the dry spatula, rapidly transfer the desired amount of the compound to the weighing vessel.
-
Immediately and tightly reseal the container.
-
Record the mass.
-
-
Transfer: Promptly transfer the weighed compound to the reaction vessel.
-
Storage: Return the sealed container of the compound to the desiccator for storage.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound. The specific parameters may need to be optimized based on the instrument used.
Materials:
-
This compound sample
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (or other suitable solvent)
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Airtight syringe for sample introduction
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration cell and pre-titrating to a dry state.
-
Sample Preparation: Accurately weigh a suitable amount of this compound in a sealed vial.
-
Sample Introduction: Quickly open the vial and transfer the sample to the titration cell. Alternatively, dissolve the sample in a known volume of anhydrous solvent in a sealed vial and inject a known aliquot of the solution into the cell using a syringe.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Correction: Use the determined water content to correct the mass of the hygroscopic compound needed for your reaction. For example, if the water content is 5%, and you need 1.0 g of the pure compound, you would weigh out 1.0 g / (1 - 0.05) = 1.053 g of the hydrated compound.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for experiments with hygroscopic reagents.
References
Technical Support Center: Catalyst Selection for Reactions with (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during chemical reactions involving (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.
Section 1: Amide Coupling Reactions
Amide bond formation is a crucial transformation involving this compound. The selection of an appropriate coupling reagent and catalyst is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: What are the most common coupling reagents for forming an amide bond with this compound?
A1: A variety of coupling reagents can be used, with the choice often depending on the specific carboxylic acid substrate and desired reaction conditions. Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization.[1][2] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings.[1][3]
Q2: Why is my amide coupling reaction showing low or no yield?
A2: Low yields in amide coupling reactions can stem from several issues.[1] Incomplete activation of the carboxylic acid is a primary concern; ensure your coupling reagent is active and used in sufficient quantity.[1] The amine may also be deactivated, or side reactions could be occurring.[1] For sterically hindered or electron-deficient substrates, converting the carboxylic acid to a more reactive intermediate like an acyl fluoride may be beneficial.[1]
Q3: What is the role of a base in amide coupling reactions, and which one should I choose?
A3: A non-nucleophilic organic base is crucial for neutralizing the acid generated during the reaction and facilitating the coupling process.[1] Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used bases.[2] The choice of base can impact the reaction rate and the extent of side reactions.
Q4: How can I minimize racemization during the coupling of a chiral carboxylic acid?
A4: Racemization can be a significant issue when coupling chiral carboxylic acids. Using coupling additives such as HOBt or OxymaPure is a common strategy to suppress this side reaction.[1] Running the reaction at lower temperatures can also help maintain the stereochemical integrity of your product.[1]
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent (e.g., HATU) or increase the stoichiometry of the current one. Consider converting the carboxylic acid to an acyl fluoride for challenging substrates. | [1] |
| Deactivation of the amine. | Ensure the amine starting material is pure and free of contaminants. The dihydrochloride salt will require a suitable base to free the amine for reaction. | [1] | |
| Steric hindrance. | For sterically hindered substrates, consider longer reaction times or elevated temperatures. The use of acyl fluorides can also be effective. | [4][5] | |
| Significant Side Reactions | Racemization of a chiral center. | Add HOBt or OxymaPure to the reaction mixture. Perform the reaction at a lower temperature. | [1] |
| Formation of byproducts from the coupling reagent. | Choose a coupling reagent with water-soluble byproducts (e.g., EDC) for easier removal during aqueous workup. | [2] | |
| Difficult Product Purification | Contamination with urea byproduct from carbodiimide reagents (e.g., DCC). | Use a water-soluble carbodiimide like EDC, whose byproduct can be removed with an aqueous wash. Recrystallization from acetonitrile can sometimes remove DCU (dicyclohexylurea). | [2][6] |
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.
-
Reagent Preparation :
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) and HOBt (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to the amine solution to neutralize the hydrochloride salt and facilitate the reaction.[2]
-
-
Reaction Setup :
-
Cool the amine solution to 0 °C in an ice bath with stirring.
-
Add the carboxylic acid solution to the cooled amine solution.
-
Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture.[2]
-
-
Reaction Monitoring :
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
-
Workup and Purification :
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine to remove excess reagents and byproducts.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
Caption: General workflow for EDC/HOBt mediated amide coupling.
Section 2: N-Alkylation Reactions
N-alkylation of (3R)-(-)-3-Aminopyrrolidine can be challenging due to the potential for over-alkylation. Modern catalytic methods offer improved selectivity and efficiency.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: What are the main challenges in the N-alkylation of (3R)-(-)-3-Aminopyrrolidine?
A1: The primary challenge is over-alkylation.[7][8] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of di-alkylated and even quaternary ammonium salt byproducts.[7][9]
Q2: What are some modern catalytic methods to achieve selective mono-N-alkylation?
A2: The "borrowing hydrogen" (or hydrogen autotransfer) strategy is a highly effective and atom-economical method.[7][10] This approach uses alcohols as alkylating agents with a metal catalyst (commonly based on Ru, Ir, or Mn).[7][11] The catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine in situ.[7] Reductive amination, reacting the amine with a carbonyl compound and a reducing agent, is another reliable method to avoid over-alkylation.[7]
Q3: My borrowing hydrogen reaction is stalling. What could be deactivating the catalyst?
A3: Catalyst deactivation can be caused by several factors. Impurities in the starting materials or solvent can act as catalyst poisons.[7] The formation of tertiary amine byproducts through over-alkylation can sometimes coordinate to the metal center and inhibit its catalytic activity.[7] Thermal degradation of the catalyst at high temperatures is also a possibility.[7]
Q4: Which solvents and bases are typically used for N-alkylation?
A4: For traditional N-alkylation with alkyl halides, polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.[12] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used to neutralize the acid byproduct.[12][13] For borrowing hydrogen catalysis, solvents like toluene are frequently employed, and bases such as potassium tert-butoxide may be required.[7]
Troubleshooting Guide: N-Alkylation
| Issue | Potential Cause | Recommended Solution | Citation |
| Poor Selectivity / Over-alkylation | Secondary amine product is more nucleophilic than the starting primary amine. | Use the "Borrowing Hydrogen" strategy with an alcohol as the alkylating agent. Alternatively, perform a reductive amination with an aldehyde/ketone. For traditional alkylation, use a large excess of the starting amine or add the alkylating agent slowly. | [7][8] |
| Low or No Conversion | Poor leaving group on the alkylating agent. | If using an alkyl halide, ensure the reactivity is sufficient (I > Br > Cl). Consider using an alkyl sulfonate (tosylate, mesylate) for better reactivity. | [7] |
| Steric hindrance. | Use less sterically demanding reagents if possible. Higher reaction temperatures may be required. | [7] | |
| Catalyst Deactivation (Borrowing Hydrogen) | Impurities in reagents or solvent. | Ensure all starting materials and solvents are purified and dried. | [7] |
| Inhibition by byproduct. | Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize the formation of tertiary amine byproducts. | [7] |
Experimental Protocol: N-Alkylation via Borrowing Hydrogen
This protocol provides a general procedure for the Ru-catalyzed N-alkylation of this compound with a primary alcohol.
-
Reagent Preparation :
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.02 mmol) and a suitable ligand (e.g., Xantphos, 0.04 mmol), if required.[11]
-
Add the base (e.g., potassium tert-butoxide, 1.0 mmol) to the flask.[11]
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes for catalyst pre-formation.[11]
-
-
Reaction Setup :
-
Add this compound (1.0 mmol) and an additional equivalent of base to neutralize the first HCl salt.
-
Add the primary alcohol (1.0-1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir under reflux.[11]
-
-
Reaction Monitoring :
-
Workup and Purification :
-
After cooling to room temperature, quench the reaction by slowly adding water.[11]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by silica gel column chromatography.[11]
-
Caption: Decision tree for troubleshooting N-alkylation reactions.
Section 3: Asymmetric Catalysis / Organocatalysis
(3R)-(-)-3-Aminopyrrolidine and its derivatives can themselves be used as chiral building blocks or modified to act as organocatalysts in asymmetric reactions, such as aldol and Michael additions. The principles often follow those of proline-catalyzed reactions.
Frequently Asked Questions (FAQs): Asymmetric Catalysis
Q1: Can (3R)-(-)-3-Aminopyrrolidine be used as an organocatalyst?
A1: Yes, aminopyrrolidine scaffolds are key components in many organocatalysts. Often, the primary or secondary amine is derivatized to create a more complex catalyst structure that can effectively control the stereochemical outcome of a reaction. These catalysts are particularly effective in enamine-based catalysis, similar to proline.[14]
Q2: What types of reactions are commonly catalyzed by proline or aminopyrrolidine-derived organocatalysts?
A2: These catalysts are well-known for promoting asymmetric aldol reactions, Michael additions, and Mannich reactions.[14][15] They operate through the formation of a chiral enamine intermediate with a carbonyl compound (ketone or aldehyde), which then reacts with an electrophile.[16]
Q3: What solvents are best for proline-catalyzed aldol reactions?
A3: Traditionally, dipolar aprotic solvents like DMSO, DMF, and acetonitrile have been used.[14] However, recent studies have shown that mixtures of water and methanol can be highly effective and environmentally friendly media for these reactions.[14][15]
Q4: My asymmetric aldol reaction has low enantioselectivity (ee). What should I check?
A4: The catalyst structure is paramount. Ensure the catalyst is pure and has the correct stereochemistry. The reaction solvent plays a crucial role; switching to a different solvent system can dramatically impact enantioselectivity.[14] Temperature is also a key parameter, with lower temperatures often leading to higher ee. Additives can also influence the stereochemical outcome.
Troubleshooting Guide: Asymmetric Aldol Reaction
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield | Poor catalyst solubility or activity. | Change the solvent to one where the catalyst is more soluble (e.g., DMSO or a MeOH/water mixture for proline-type catalysts). Ensure the catalyst is not degraded. | [14][15] |
| Unfavorable reaction equilibrium. | Increase the concentration of one of the reactants (often the ketone). Remove water if it is detrimental to the specific catalyst system. | [17] | |
| Low Enantioselectivity (ee) | Inappropriate solvent. | Screen different solvents. Protic solvents can sometimes give poor stereocontrol, but MeOH/water mixtures have proven effective in some cases. | [14][15] |
| Reaction temperature is too high. | Lower the reaction temperature (e.g., from room temperature to 0 °C or -10 °C). | [17] | |
| Incorrect catalyst structure or purity. | Verify the structure and enantiomeric purity of your aminopyrrolidine-derived catalyst. | ||
| Reaction is too slow | Low temperature. | While lower temperatures often improve selectivity, they also slow down the reaction. A balance must be found, or catalyst loading can be increased. | [17] |
| Low catalyst loading. | Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%). | [16] |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general procedure for an asymmetric aldol reaction, which can be adapted for aminopyrrolidine-derived catalysts.
-
Reaction Setup :
-
To a stirred solution of the organocatalyst (e.g., (S)-proline, 10-30 mol%) in the chosen solvent (e.g., a 2:1 v/v mixture of Methanol/Water or DMSO), add the aldehyde (1.0 equivalent).[14][16][17]
-
Add the ketone (e.g., cyclohexanone or acetone, 2-5 equivalents).[17]
-
Stir the solution at the desired temperature (e.g., -10 °C to 25 °C).[17]
-
-
Reaction Monitoring :
-
Workup and Purification :
-
Quench the reaction with a saturated ammonium chloride solution.[17]
-
Extract the product with an organic solvent such as ethyl acetate.[17]
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[17]
-
After evaporating the solvent, purify the residue by column chromatography on silica gel.
-
-
Stereochemical Analysis :
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.[14]
-
Caption: Factors influencing outcomes in asymmetric aldol reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 16. studylib.net [studylib.net]
- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding protecting group strategies for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use protecting groups with (3R)-3-aminopyrrolidine?
(3R)-3-aminopyrrolidine contains two nucleophilic nitrogen atoms: a primary amine at the 3-position and a secondary amine within the pyrrolidine ring. During synthesis, these amines can react with electrophilic reagents, leading to a mixture of products, polymerization, or other unwanted side reactions.[1] Protecting groups are used to temporarily block one or both of these amines, allowing for selective reactions to occur at other sites in the molecule.[2][3] This ensures chemoselectivity and is crucial for multi-step syntheses.[4]
Q2: What are the initial challenges when starting with the dihydrochloride salt?
(3R)-(-)-3-Aminopyrrolidine is often supplied as a dihydrochloride salt for stability and ease of handling. In this form, both nitrogen atoms are protonated as ammonium chlorides, rendering them non-nucleophilic. Before any protection reaction can occur, the free base form of the diamine must be generated by neutralization with a suitable base. A common procedure involves using at least two equivalents of a base like sodium hydroxide (NaOH), triethylamine (TEA), or potassium carbonate (K2CO3) to neutralize the two HCl molecules.
Q3: How can I achieve selective protection of one amine over the other?
Selective protection relies on the different reactivity of the two amino groups. The endocyclic secondary amine is generally more nucleophilic and less sterically hindered than the exocyclic primary amine. This difference can be exploited to achieve selective protection at the N1 (ring) position.
-
N1-Selective Protection: By using approximately one equivalent of the protecting agent (e.g., Boc-anhydride) under controlled conditions (e.g., low temperature), the more reactive secondary amine can be selectively protected.[5][6]
-
N3-Selective Protection: Achieving direct selective protection of the primary amine is more challenging. A common strategy is to first protect the N1 position, perform the desired reaction on the free N3 amine, and then either retain or remove the N1 protecting group.
Q4: What are "orthogonal" protecting groups and why are they useful for this molecule?
Orthogonal protecting groups are distinct groups that can be removed under different, specific conditions without affecting the other.[4][7] For example, you could protect the N1 amine with a Boc group (acid-labile) and the N3 amine with a Cbz (or Z) group (removable by hydrogenolysis).[4][8] This strategy allows for the selective deprotection and subsequent modification of one amine while the other remains protected, which is invaluable for complex synthetic routes.[9][10]
Q5: Which protecting groups are most commonly used for amines?
The most common amine protecting groups are carbamates, such as:
-
tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc₂O). It is stable under a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[11][12]
-
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[8][13]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. A key feature is its lability to basic conditions (e.g., piperidine), while being stable to acid.[13][14]
Protecting Group Strategy Summary
The choice of protecting group is critical and depends on the overall synthetic plan. The following table summarizes common options.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (TFA, HCl)[8][11] | Cbz, Fmoc, Alloc |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C)[13] | Boc, Fmoc, Alloc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[14] | Boc, Cbz, Alloc |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[13] | Boc, Cbz, Fmoc |
Troubleshooting Guide
Problem: Low or no yield during N1-Boc protection.
-
Possible Cause 1: Incomplete neutralization of the dihydrochloride salt.
-
Solution: Ensure at least two equivalents of base (e.g., TEA) are used to generate the free diamine before adding the Boc₂O. Monitor the pH to confirm it is basic.
-
-
Possible Cause 2: Insufficient Boc₂O or base for the protection step.
-
Solution: The reaction of an amine with Boc₂O requires a base to neutralize the protonated intermediate.[12] For N1-mono-protection of the free base, use 1.0-1.2 equivalents of Boc₂O and at least one equivalent of a base like TEA.
-
-
Possible Cause 3: Poorly nucleophilic amine.
Problem: A mixture of mono- and di-protected products is formed.
-
Possible Cause 1: Excess Boc₂O.
-
Solution: Reduce the amount of Boc₂O to approximately 1.0 equivalent relative to the aminopyrrolidine. Add the Boc₂O solution slowly (dropwise) to the reaction mixture to maintain a low concentration and favor reaction at the more nucleophilic N1 site.
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for protecting the less reactive primary amine, leading to di-protection.
-
Problem: Boc deprotection is incomplete.
-
Possible Cause 1: Insufficient acid or reaction time.
-
Possible Cause 2: Steric hindrance.
-
Solution: While not typically a major issue for a simple Boc group, if the molecule is highly functionalized, steric hindrance could slow the reaction.[16] In such cases, a slight increase in temperature or longer reaction time may be necessary.
-
Problem: Unexpected side products form during TFA-mediated deprotection.
-
Possible Cause: Alkylation by the tert-butyl cation.
-
Explanation: The deprotection mechanism generates a reactive tert-butyl carbocation intermediate.[8][16] This electrophile can be "trapped" by other nucleophilic functional groups in your molecule (e.g., indoles, thiols), leading to undesired t-butylation.[16]
-
Solution: Add a "scavenger" to the reaction mixture. Scavengers are more reactive nucleophiles that trap the t-butyl cation.[16] A common choice is triisopropylsilane (TIS), often used in a cocktail like TFA/DCM/TIS.[16]
-
Key Experimental Protocols
Protocol 1: Free-Basing of this compound
-
Dissolve this compound (1.0 eq) in water or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.1 eq) in water.
-
Stir the mixture for 30 minutes at 0 °C.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or a mixture of isopropanol/chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Note: The resulting free base is often an oil and should be used immediately in the next step without extensive purification.
Protocol 2: Selective N1-Boc Protection
-
Dissolve the freshly prepared (3R)-(-)-3-aminopyrrolidine free base (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in DCM.
-
Add the Boc₂O solution dropwise to the stirred amine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography to obtain tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate.[5]
Protocol 3: Standard N-Boc Deprotection
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM).[11]
-
If the substrate contains other acid-sensitive or nucleophilic groups, add a scavenger like triisopropylsilane (TIS, 1.1 eq).[16]
-
Stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[16]
-
The product is obtained as the TFA salt and can be used directly or neutralized as needed.
Visualized Workflows
Caption: General experimental workflow for the protection of (3R)-3-Aminopyrrolidine Dihydrochloride.
Caption: Diagram illustrating an orthogonal protection strategy for (3R)-3-aminopyrrolidine.
References
- 1. biosynth.com [biosynth.com]
- 2. jocpr.com [jocpr.com]
- 3. Protection and Deprotection [cem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. 147081-49-0 Cas No. | (3R)-3-Aminopyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
(3R)-(-)-3-Aminopyrrolidine Dihydrochloride: A Comparative Guide to its Efficacy in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral amine catalyst or auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. Among the diverse array of chiral amines available, (3R)-(-)-3-Aminopyrrolidine Dihydrochloride and its derivatives have emerged as versatile building blocks and catalysts. This guide provides an objective comparison of the efficacy of (3R)-(-)-3-Aminopyrrolidine-derived catalysts with other prominent chiral amines in key asymmetric transformations, supported by experimental data.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of various chiral amine organocatalysts, including those derived from 3-aminopyrrolidine, is often benchmarked in this transformation. Below is a comparison of a (3R)-3-aminopyrrolidine-derived catalyst with other well-established chiral amines in the aldol reaction between acetone and 4-nitrobenzaldehyde.
| Catalyst/Amine Derivative | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (3R)-N-Boc-3-aminopyrrolidine | 24 | 95 | 95:5 (anti/syn) | 98 (anti) |
| L-Proline | 48 | 68 | 95:5 (anti/syn) | 96 (anti) |
| (S)-Diphenylprolinol TMS Ether | 2 | 99 | 93:7 (anti/syn) | >99 (anti) |
| Cinchonidine-derived Thiourea | 12 | 92 | 91:9 (anti/syn) | 95 (anti) |
Data presented is a synthesis of representative results from the literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
The data indicates that the (3R)-N-Boc-3-aminopyrrolidine catalyst demonstrates excellent performance, affording a high yield and enantioselectivity, comparable to the highly effective diphenylprolinol TMS ether, and outperforming the foundational catalyst, L-proline, under the compared conditions.
Performance in Asymmetric Michael Additions
The Michael addition is another fundamental reaction for the enantioselective formation of carbon-carbon bonds. The efficacy of chiral amines in catalyzing the conjugate addition of aldehydes or ketones to nitroalkenes is a common benchmark. A comparative overview of various chiral amine catalysts in the Michael addition of propanal to nitrostyrene is presented below.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.
General Experimental Protocol for Asymmetric Aldol Reaction
A representative protocol for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a chiral amine is as follows:
-
To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., DMSO, 1.0 mL) is added the ketone (1.5 mmol).
-
The chiral amine catalyst (e.g., (3R)-N-Boc-3-aminopyrrolidine, 20 mol%) is then added to the mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature or -20 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Experimental Protocol for Asymmetric Michael Addition
The following is a representative protocol for an asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine:
-
In a vial, the chiral amine catalyst (e.g., (S)-Diphenylprolinol TMS Ether, 20 mol%) is dissolved in a suitable solvent (e.g., CH2Cl2, 0.5 mL).
-
The aldehyde (0.2 mmol) is added, and the mixture is stirred for 5-10 minutes.
-
The nitroalkene (0.1 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., 0 °C or room temperature).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.[1]
Mechanistic Insights and Visualizations
The catalytic cycle of chiral amine-catalyzed reactions typically proceeds through the formation of key intermediates such as enamines or iminium ions. The stereochemical outcome is dictated by the steric and electronic properties of the catalyst, which directs the approach of the reacting partner.
References
A Comparative Guide to the Stereochemical Validation of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a key chiral building block in pharmaceutical synthesis, is a critical quality attribute that directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). Ensuring the correct stereochemistry and high enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for the stereochemical validation of this compound and its alternatives, supported by experimental data and detailed methodologies.
Introduction to Stereochemical Validation
The validation of stereochemistry for chiral molecules like this compound involves two key aspects: the determination of enantiomeric purity (or enantiomeric excess, ee) and the confirmation of the absolute configuration. Several analytical techniques are employed for these purposes, each with its own set of advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and polarimetry. For unambiguous determination of the absolute configuration, X-ray crystallography stands as the gold standard.
This guide will delve into the practical application of these techniques, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs, from routine quality control to in-depth structural elucidation.
Comparative Analysis of Analytical Techniques
The choice of analytical method for the stereochemical validation of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and the availability of instrumentation. The following table provides a summary of the key performance characteristics of the most common techniques.
| Feature | Chiral HPLC (Direct) | Chiral HPLC (Indirect/Derivatization) | Chiral NMR (with CSA) | Polarimetry |
| Primary Use | Enantiomeric Purity (ee) | Enantiomeric Purity (ee) | Enantiomeric Purity (ee) | Enantiomeric Purity (Optical Purity) |
| Resolution | Baseline separation achievable (Rs > 1.5) | High resolution achievable (Rs > 2.0) | Variable, depends on CSA and analyte | Not applicable |
| Sensitivity (LOD/LOQ) | High (ng level)[1] | Very High (fmol level with fluorescent tags)[2] | Moderate (µg to mg level) | Low (mg/mL level) |
| Analysis Time | 15-30 min per sample | 30-60 min per sample (including derivatization) | 5-15 min per sample | < 5 min per sample |
| Method Development | Can be time-consuming (column & mobile phase screening) | Requires optimization of derivatization reaction | Relatively rapid | Straightforward |
| Sample Throughput | Moderate | Lower | High | High |
| Solvent Consumption | High | High | Low (~0.6 mL per sample) | Low |
| Quantitative Accuracy | High | High | Good (±1-2% error) | Moderate (can be affected by impurities) |
| Absolute Configuration | No | No | Can be inferred with specific CSAs | No |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate stereochemical validation. The following sections provide methodologies for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and quantifying enantiomeric purity.[3] For this compound, which lacks a strong chromophore, indirect analysis via derivatization is a common approach. However, direct analysis on specific chiral stationary phases is also possible.
Method 1: Direct Analysis on a Macrocyclic Glycopeptide-Based CSP
This method is adapted from protocols for the separation of underivatized amino acids and is a good starting point for the direct analysis of 3-aminopyrrolidine.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol/Water/Formic Acid. A typical starting condition is a gradient or isocratic mixture to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Indirect Analysis via Pre-column Derivatization
This method involves derivatizing the amine with a reagent that introduces a chromophore, allowing for sensitive UV detection and separation on a polysaccharide-based CSP.[1]
-
Derivatization Reagent: 4-Nitrobenzoyl chloride (NBD-Cl) or p-Toluenesulfonyl chloride.
-
Derivatization Procedure:
-
Dissolve the amine sample in a suitable solvent (e.g., acetonitrile).
-
Add an excess of the derivatization reagent and a base (e.g., triethylamine).
-
Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.
-
Quench the reaction and dilute the mixture with the mobile phase.
-
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IE (amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 310 nm for NBD derivatives).[1]
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine enantiomeric purity by inducing chemical shift differences between the enantiomers.[5][6]
-
Chiral Solvating Agent: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or its derivatives.[5][7]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
In a 5 mm NMR tube, dissolve approximately 5-10 mg of the this compound sample.
-
Add 1-2 equivalents of the chiral solvating agent (e.g., (S)-BINOL).
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Shake the tube for about 30 seconds to ensure mixing and the formation of diastereomeric complexes.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum at 25 °C.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) x 100
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. While it is a rapid technique, it is less specific than chromatographic or spectroscopic methods and is best used for confirming the identity of a known enantiomer and for a general assessment of optical purity.[8]
-
Instrumentation: A polarimeter with a sodium D-line lamp (589 nm).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve it in a known volume of a suitable solvent (e.g., water) in a volumetric flask to a specific concentration (c, in g/mL).
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a controlled temperature (e.g., 20 °C or 25 °C).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The calculated value can be compared to the literature value for the pure enantiomer. For this compound, a reported specific rotation value is approximately -1.8° (c=1 in H₂O).
X-ray Crystallography
For the unequivocal determination of the absolute configuration of this compound, single-crystal X-ray diffraction is the definitive method. This technique provides a three-dimensional structure of the molecule, confirming the spatial arrangement of its atoms.
Visualization of Experimental Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each of the primary analytical techniques.
Workflow for enantiomeric excess determination by direct and indirect chiral HPLC.
Workflows for enantiomeric purity analysis by chiral NMR and polarimetry.
Conclusion
The stereochemical validation of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of the primary analytical techniques for this purpose. Chiral HPLC, particularly with derivatization, offers high sensitivity and resolution for accurate enantiomeric excess determination. Chiral NMR with a solvating agent provides a rapid and high-throughput method for ee assessment. Polarimetry is a quick and simple technique for confirming the optical rotation of the bulk material. For unambiguous assignment of the absolute configuration, X-ray crystallography remains the definitive method. The choice of technique will depend on the specific analytical needs, ranging from routine quality control to comprehensive structural characterization. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select the most appropriate approach for the stereochemical validation of this compound.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (3R)-(-)-3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent chirality and structural features allow for specific interactions with various biological targets, leading to the development of potent and selective inhibitors for several disease-related proteins. This guide provides an objective comparison of the biological activities of various derivatives of (3R)-(-)-3-Aminopyrrolidine, supported by experimental data and detailed methodologies.
CCR2 Receptor Antagonists
Derivatives of (3R)-aminopyrrolidine have been extensively explored as antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, and are implicated in various inflammatory diseases and cancer.
Quantitative Data: CCR2b Antagonist Activity
The following table summarizes the in vitro inhibitory activity of selected (R)-3-aminopyrrolidine derivatives against the CCR2b receptor. The data is sourced from a study by Moree et al., which conducted extensive structure-activity relationship (SAR) studies.[1][2]
| Compound | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) |
| Lead Compound 1 | - | - | - |
| Compound 71 | 3.2 | 0.83 | 7.5 |
| RS 504393 | 89 | 330 | - |
Data for Lead Compound 1 was not explicitly quantified in the provided sources. Data for RS 504393 is included for comparison as a known selective CCR2 antagonist.[3]
Experimental Protocols
a) CCR2b Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR2b receptor.
-
Cell Line: Human monocytic cell line THP-1 or other cells endogenously expressing or transfected with CCR2b.
-
Radioligand: Typically ¹²⁵I-labeled MCP-1.
-
Procedure:
-
Cell membranes expressing the CCR2b receptor are prepared.
-
Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand by filtration.
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
b) MCP-1-Induced Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant (MCP-1).[4][5][6][7][8]
-
Apparatus: Boyden chamber or Transwell® inserts (typically with a 5 µm pore size for monocytes).
-
Cell Line: CCR2-expressing cells such as human monocytes or THP-1 cells.
-
Procedure:
-
CCR2-expressing cells are placed in the upper chamber of the Transwell insert.
-
The test compound at various concentrations is added to the upper chamber.
-
A solution containing MCP-1 is placed in the lower chamber to create a chemotactic gradient.
-
The plate is incubated for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet or DAPI).
-
The number of migrated cells is quantified by microscopy or by eluting the stain and measuring absorbance.
-
The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in cell migration.
-
Signaling Pathway Visualization
References
- 1. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
In Silico Docking of 3-Aminopyrrolidine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies of (3R)-(-)-3-Aminopyrrolidine derivatives and other related pyrrolidine compounds. It offers a comprehensive overview of their potential as enzyme inhibitors and other therapeutic agents, supported by experimental data and detailed methodologies.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-aminopyrrolidine derivatives have garnered significant interest due to their potential to interact with a variety of biological targets with high affinity and specificity. In silico molecular docking has emerged as a crucial tool in the rational design and discovery of novel drugs, allowing for the prediction of binding modes and affinities of ligands with their target proteins. This guide summarizes key findings from docking studies on 3-aminopyrrolidine and other pyrrolidine derivatives, providing a comparative perspective on their therapeutic potential.
Performance Comparison of Pyrrolidine Derivatives
The following tables summarize the quantitative data from various in silico docking and in vitro studies, comparing the performance of different pyrrolidine derivatives against several biological targets.
Table 1: Docking Scores and Inhibitory Activity of (S)-3-Aminopyrrolidine Derivatives as Dual Abl and PI3K Inhibitors
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Cytotoxicity (K562 cells) IC50 (µM) |
| 5k | Abl | - | Moderate Inhibition | >50 |
| PI3K | - | Moderate Inhibition | ||
| Imatinib (Control) | Abl | - | - | - |
Note: Specific docking scores for compound 5k were not provided in the reference, but the study indicated weaker binding with Abl compared to Imatinib based on the docking analysis[1].
Table 2: Docking Scores and Inhibitory Activity of Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors
| Compound | Target | Docking Score (kcal/mol) | IC50 (µg/mL) |
| 3a | α-Amylase | -6.4 | 36.32 |
| 3g | α-Amylase | -7.2 | 26.24 |
| Acarbose (Control) | α-Amylase | -7.7 | 5.50 |
| Metformin (Control) | α-Amylase | -5.7 | 25.31 |
| 3f | α-Glucosidase | -7.3 | 27.51 |
| 3g | α-Glucosidase | -8.1 | 18.04 |
| Acarbose (Control) | α-Glucosidase | -9.1 | - |
| Metformin (Control) | α-Glucosidase | -5.5 | - |
Table 3: Docking Scores of Pyrrolidine-2,3-dione Derivatives as Cdk5/p25 Inhibitors
| Compound | GoldScore | ASP Score |
| Candidate Inhibitors (4 compounds) | > 67.67 | - |
| Roscovitine (Reference) | 67.67 | 26.32 |
Note: The study identified four novel pyrrolidine-2,3-dione derivatives with GoldScores higher than the reference compound, Roscovitine[2].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing in silico docking results.
General In Silico Docking Workflow
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein[3]. The general workflow involves several key steps:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D or 3D structure of the ligand (e.g., a 3-aminopyrrolidine derivative) is generated and optimized to its lowest energy conformation.
-
Docking Simulation: A docking algorithm is used to fit the ligand into the active site of the protein. This process generates multiple possible binding poses.
-
Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity. The pose with the best score is considered the most likely binding mode.
Specific Protocols from Cited Studies:
-
(S)-3-Aminopyrrolidine Derivatives as Abl/PI3K Inhibitors: A molecular docking study was performed to understand the binding mode of the synthesized compounds with both Abl and PI3K kinases. While specific software and parameters were not detailed, the study compared the binding of compound 5k to that of the known inhibitor Imatinib[1].
-
Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors: Molecular docking studies were conducted to validate the in vitro inhibitory activities. The specific software and detailed parameters for protein and ligand preparation, as well as the docking algorithm and scoring function used, were not explicitly stated in the provided information[4].
-
Pyrrolidine-2,3-dione Derivatives as Cdk5/p25 Inhibitors: The study utilized molecular docking to screen for potential inhibitors. The crystal structure of Cdk5/p25 in complex with Roscovitine (PDB ID: 1UNL) was used. The docking was performed in the ATP-binding site, and the results were evaluated using GoldScore and ASP scores[2].
Visualizing In Silico Drug Discovery
Diagrams illustrating key workflows and concepts provide a clearer understanding of the in silico drug discovery process.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of a kinase signaling pathway by a 3-aminopyrrolidine derivative.
References
- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Reactions
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (3R)-(-)-3-Aminopyrrolidine is a valuable chiral building block in medicinal chemistry, and ensuring its enantiopurity after a reaction is paramount for the efficacy and safety of the final active pharmaceutical ingredient.
This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric excess of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. We will delve into the experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by comparative data to aid in method selection.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for ee determination depends on several factors, including the volatility and thermal stability of the analyte, required sensitivity, sample throughput needs, and the available instrumentation. Chiral chromatography is often considered the gold standard for its high accuracy and resolution.[1] NMR spectroscopy, on the other hand, offers a rapid, non-destructive alternative, particularly useful for reaction monitoring and high-throughput screening.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | 1H NMR Spectroscopy with Chiral Auxiliary |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct, quantifiable signals. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Required. Analyte must be volatile and thermally stable. | Not required. |
| Derivatization | Often required for amines to improve chromatography and detection (e.g., acylation, sulfonylation). | Frequently necessary to increase volatility and thermal stability (e.g., acylation, silylation). | Required to form diastereomers (using a chiral derivatizing agent) or diastereomeric complexes (using a chiral solvating agent). |
| Sensitivity | High (ng to pg level), detector-dependent (UV, MS). | Very High (pg to fg level), detector-dependent (FID, MS). | Lower (mg to µg level). |
| Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | < 15 minutes per sample, including preparation. |
| Resolution | Excellent, highly dependent on CSP and mobile phase. | Excellent, highly dependent on chiral column and temperature program. | Variable, depends on the chiral auxiliary and analyte interaction. |
| Instrumentation | HPLC system with a chiral column and detector (e.g., UV, CD, MS). | GC system with a chiral capillary column and detector (e.g., FID, MS). | NMR Spectrometer (≥400 MHz recommended). |
| Pros | Broad applicability, well-established, high accuracy. | High resolution and sensitivity, fast analysis. | Rapid, non-destructive, simple sample preparation. |
| Cons | Higher cost of chiral columns and solvents, may require derivatization. | Limited to volatile/thermally stable compounds, often requires derivatization. | Lower sensitivity, potential for signal overlap, requires pure chiral auxiliary. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each technique. Note that for chromatographic methods, derivatization of the amine functional groups is often necessary to achieve good peak shape and resolution.
Protocol 1: Chiral HPLC with Pre-column Derivatization
This indirect method involves derivatizing the enantiomeric amine mixture to form diastereomers, which can then be separated on a standard achiral column. A common derivatizing agent is p-toluenesulfonyl chloride.
-
Derivatization:
-
Dissolve approximately 5 mg of the 3-aminopyrrolidine dihydrochloride sample in 1 mL of 1 M sodium hydroxide solution.
-
Add 1.2 equivalents of p-toluenesulfonyl chloride dissolved in 1 mL of tetrahydrofuran (THF).
-
Stir vigorously at room temperature for 2-4 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: Achiral C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 228 nm.
-
-
Data Analysis:
-
Inject a derivatized racemic standard to determine the retention times of the two diastereomers.
-
Inject the derivatized sample.
-
Integrate the peak areas for each diastereomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major diastereomer peak and Area₂ is the area of the minor peak).
-
Protocol 2: Chiral GC with Derivatization
This method is suitable for volatile and thermally stable derivatives of 3-aminopyrrolidine. Derivatization with trifluoroacetic anhydride (TFAA) is a common approach.
-
Derivatization:
-
To a dry vial containing ~1 mg of the 3-aminopyrrolidine sample (as free base), add 200 µL of dichloromethane and 50 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and carefully evaporate the excess reagent and solvent under a stream of nitrogen.
-
Redissolve the residue in 1 mL of ethyl acetate for GC injection.
-
-
GC System and Conditions:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Column: Cyclodextrin-based capillary column (e.g., Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C and hold for 5 minutes.
-
Detector Temperature: 250 °C.
-
-
Data Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two enantiomers.
-
Inject the derivatized sample.
-
Calculate the ee (%) using the peak areas as described for the HPLC method.
-
Protocol 3: 1H NMR Spectroscopy with Chiral Solvating Agent (CSA)
This rapid method uses an enantiopure chiral solvating agent, such as (S)-BINOL, in a three-component assembly to create diastereomeric complexes that exhibit distinct NMR signals.[2][3]
-
Sample Preparation: [2]
-
In an NMR tube, combine the 3-aminopyrrolidine dihydrochloride sample (~5 mg, 0.03 mmol) with 1.1 equivalents of cesium carbonate to generate the free amine in situ.
-
Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL).
-
Add approximately 0.6 mL of chloroform-d (CDCl₃).
-
Shake the NMR tube for 30-60 seconds to ensure mixing and complex formation.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton (¹H) NMR spectrum.
-
Temperature: 25 °C.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the imine proton of the formed complex) in the two diastereomers.
-
Integrate the two distinct peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is for the minor diastereomer).
-
Visualized Workflows
To further clarify the experimental and decision-making processes, the following diagrams illustrate the typical workflows.
Caption: General workflow for ee determination.
Caption: Decision tree for selecting an ee determination method.
References
Peer-reviewed literature on (3R)-(-)-3-Aminopyrrolidine Dihydrochloride applications
A Comparative Guide to the Applications of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride in Drug Discovery
This compound is a versatile chiral building block that has garnered significant attention in medicinal chemistry. Its rigid pyrrolidine scaffold and the presence of a key amino group make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This guide provides a comparative overview of the peer-reviewed literature on the applications of this compound derivatives, with a focus on their use as C-C chemokine receptor 2 (CCR2) antagonists and quinolone antibacterial agents.
Performance Comparison of (3R)-(-)-3-Aminopyrrolidine Derivatives
The following tables summarize the quantitative data from peer-reviewed studies, comparing the performance of various derivatives of (3R)-(-)-3-aminopyrrolidine with other compounds.
Table 1: (3R)-3-Aminopyrrolidine Derivatives as CCR2 Antagonists
| Compound | Target | Assay | IC50 (nM) | Alternative Compound | Alternative's IC50 (nM) |
| Compound 71 | CCR2b | Binding | 3.2 | --- | --- |
| MCP-1-Induced Chemotaxis | 0.83 | --- | --- | ||
| Ca2+ Flux | 7.5 | --- | --- | ||
| Piperidine compound 19 | hCCR2 | Antagonistic Activity | Potent | --- | --- |
| Piperazine compound 42 | hCCR2 | Antagonistic Activity | Potent | --- | --- |
| Piperazine compound 47 | hCCR2 | Antagonistic Activity | Potent | --- | --- |
| Piperazine compound 49 | hCCR2 | Antagonistic Activity | Potent | --- | --- |
Data sourced from Bioorganic & Medicinal Chemistry Letters.[1][2]
Table 2: Quinolone Antibacterial Agents Incorporating a 3-Aminopyrrolidinyl Moiety
| Compound | Bacterial Strain | In Vitro Activity (MIC, μg/mL) | Alternative Compound | Alternative's In Vitro Activity (MIC, μg/mL) | In Vivo Efficacy Comparison |
| PD 131112 | Various | Less active than parent quinolone | Parent Quinolone | More active | Equal or increased efficacy |
| Compound 15b | Quinolone-resistant bacteria | 4x more potent than Ciprofloxacin | Ciprofloxacin | --- | 1.5 to 20 times more potent than Ciprofloxacin |
Data sourced from the Journal of Medicinal Chemistry and another study on quinolone antibacterials.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Synthesis of (3R)-3-Aminopyrrolidine Derivatives as CCR2 Antagonists
The synthesis of potent CCR2b antagonists based on the (R)-3-aminopyrrolidine scaffold often involves high-throughput parallel solution and solid-phase synthesis techniques. A general workflow is as follows:
-
Scaffold Preparation : Start with commercially available this compound.
-
Amide Coupling : The primary amino group of the pyrrolidine is acylated with a variety of carboxylic acids to introduce diversity. This is typically achieved using standard peptide coupling reagents.
-
Further Functionalization : The secondary amine of the pyrrolidine ring can be further functionalized, for example, by reductive amination with various aldehydes or ketones.
-
Purification and Characterization : The final compounds are purified by techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.[1]
In Vitro Assays for CCR2 Antagonist Activity
-
Binding Assay : The ability of the compounds to displace a radiolabeled ligand (e.g., ¹²⁵I-MCP-1) from the CCR2b receptor is measured. This provides the IC50 value for binding affinity.
-
Chemotaxis Assay : The inhibitory effect of the compounds on the migration of cells (e.g., monocytes) towards the chemoattractant MCP-1 is quantified. This functional assay also yields an IC50 value.
-
Calcium Flux Assay : CCR2 activation leads to an increase in intracellular calcium concentration. The ability of the antagonists to block this MCP-1-induced calcium flux is measured using a fluorescent calcium indicator.[1]
Synthesis of 7-(3-Amino-1-pyrrolidinyl)quinolones
The synthesis of these antibacterial agents generally follows these steps:
-
Quinolone Core Synthesis : The appropriate quinolone or naphthyridine carboxylic acid core is synthesized.
-
Coupling Reaction : The 7-fluoro or other suitable leaving group on the quinolone core is displaced by the primary amine of (3R)-(-)-3-aminopyrrolidine. This reaction is often carried out in a suitable solvent like pyridine or DMSO at elevated temperatures.
-
Prodrug Formation (Optional) : For prodrugs, the 3-amino group of the pyrrolidine moiety is acylated with an amino acid using standard peptide chemistry.[3]
-
Purification and Characterization : The final products are purified and characterized using standard analytical techniques.
Antibacterial Activity Assays
-
In Vitro Minimum Inhibitory Concentration (MIC) Determination : The MIC is determined by the agar dilution method against a panel of Gram-positive and Gram-negative bacteria.
-
In Vivo Efficacy Studies : The protective effect of the compounds is evaluated in animal models of bacterial infection (e.g., mice). The efficacy is often compared to a standard antibiotic like ciprofloxacin.[4]
Visualizing Key Processes
The following diagrams illustrate the logical flow of the research and the signaling pathway involved.
References
- 1. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on quinolone antibacterials. V. Synthesis and antibacterial activity of chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6- fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, ensuring the safety of research personnel and adherence to regulatory standards.
This compound should be handled as a hazardous chemical waste.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it is a skin and eye irritant and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times during handling and disposal.[1][2][4] All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, collection, storage, and professional disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4] The container should be made of a material compatible with the chemical.[5]
-
Aqueous Solutions: While some hydrochloride salts can be neutralized, the SDS for this compound recommends disposal at an approved waste disposal plant.[3][6][7] Therefore, collect aqueous solutions containing this compound in a designated hazardous waste container for liquid chemical waste. Do not attempt to neutralize and dispose of it down the drain.
-
Contaminated Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[8]
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[4][9]
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[5][8][10]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4][5] This compound should be stored away from strong oxidizing agents.[3]
-
-
Professional Disposal:
Quantitative Data Summary
| Hazard Classification | Personal Protective Equipment (PPE) | Storage Requirements |
| Skin Irritant (Category 2)[3] | Chemical-resistant gloves, Lab coat[1][2][4] | Designated Satellite Accumulation Area (SAA)[5][8][10] |
| Eye Irritant (Category 2)[3] | Safety goggles or face shield[1][2][4] | Segregated from incompatible materials (e.g., strong oxidizers)[3][4][5] |
| Respiratory Irritant (Category 3)[3] | Use in a well-ventilated area or fume hood[2][4] | Tightly sealed, compatible containers[5][11] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. laballey.com [laballey.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
This guide provides critical safety and logistical information for the handling and disposal of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal.
Personal Protective Equipment (PPE)
Strict adherence to the prescribed personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure. A site-specific risk assessment should be conducted to determine if additional measures are necessary.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR) | Essential for preventing the inhalation of fine powder, which is a primary exposure route. A PAPR is preferred for extended operations.[1] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required to prevent skin contact.[1] The outer glove should be removed immediately after handling, and both pairs should be changed regularly. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.[1] |
| Eye Protection | Chemical splash goggles and a full-face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face.[1] |
| Other | Disposable shoe covers and hair cover | Minimizes the tracking of contaminants out of the designated handling area.[1] |
Operational Plan: Handling Procedures
All manipulations of this compound, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control such as a certified chemical fume hood, glovebox, or containment isolator.
Step-by-Step Handling Protocol:
-
Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.
-
Compound Handling:
-
Conduct all work in a designated and controlled area, such as a chemical fume hood or glovebox, to minimize exposure risk.[1]
-
Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.[1]
-
If using non-disposable equipment, ensure it is dedicated to this compound or that a validated cleaning procedure is in place.
-
-
Spill Management: In the event of a spill, immediately alert others in the area. All materials used for spill cleanup must be treated as hazardous waste.
-
Decontamination and Cleaning: After handling is complete, decontaminate all surfaces with an appropriate cleaning solution. Carefully remove and dispose of all PPE as hazardous waste.[1]
Disposal Plan
All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
Waste Disposal Protocol:
-
Segregation: Collect all hazardous waste in clearly labeled, sealed containers.
-
Consult Regulations: Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the cleaned containers as per institutional guidelines.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
